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  • Product: Ethyl 5-acetyl-2-chlorobenzoate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 5-acetyl-2-chlorobenzoate

Executive Summary In modern medicinal chemistry, the rational design of metabolic inhibitors relies heavily on highly functionalized aryl building blocks. Ethyl 5-acetyl-2-chlorobenzoate is a critical intermediate utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of metabolic inhibitors relies heavily on highly functionalized aryl building blocks. Ethyl 5-acetyl-2-chlorobenzoate is a critical intermediate utilized in the synthesis of advanced spiroketone-based Acetyl-CoA Carboxylase (ACC) inhibitors. This whitepaper provides an in-depth physicochemical profile of the compound—specifically detailing its molecular weight and formula—and outlines field-proven, self-validating synthetic protocols for its downstream application in drug discovery.

Physicochemical Profiling

Understanding the exact molecular composition of a building block is the first step in predicting its reactivity. Ethyl 5-acetyl-2-chlorobenzoate features a benzoate scaffold functionalized with an ethyl ester at position 1, a highly electronegative chlorine atom at position 2, and an electron-withdrawing acetyl group at position 5. This specific substitution pattern dictates its regioselectivity during condensation reactions.

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 5-acetyl-2-chlorobenzoate
CAS Registry Number 792912-08-4
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.656 g/mol
Structural Features Aryl chloride, Ethyl ester, Aryl ketone
Downstream Intermediate Ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate (CAS: 1031418-07-1)

Data supported by chemical registry profiling[1].

Mechanistic Role in Drug Development: Targeting ACC

Ethyl 5-acetyl-2-chlorobenzoate is not an active pharmaceutical ingredient (API) itself, but rather the foundational scaffold for synthesizing spiroketone inhibitors targeting Acetyl-CoA Carboxylase (ACC) [2].

The Biological Causality: ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in de novo lipogenesis (fatty acid synthesis). In mammals, ACC1 is highly expressed in lipogenic tissues (liver, adipose). If acetyl-CoA is prevented from forming malonyl-CoA, it is instead diverted through the Krebs cycle, reducing lipid accumulation. Consequently, ACC inhibitors derived from this chemical scaffold are actively investigated for treating Type 2 diabetes, insulin resistance, metabolic syndrome, and obesity[2].

Pathway A Acetyl-CoA B Malonyl-CoA A->B Carboxylation C Long-Chain Fatty Acids (Lipogenesis) B->C Fatty Acid Synthase D ACC1 / ACC2 Enzymes D->A Catalyzes E Spiroketone Inhibitor (Derived from C11H11ClO3) E->D Inhibits

Caption: Mechanism of action for ACC inhibitors in blocking de novo lipogenesis.

Synthetic Methodology & Causality

To build the spiroketone architecture, the acetyl group of Ethyl 5-acetyl-2-chlorobenzoate (C₁₁H₁₁ClO₃) must first be converted into an enaminone. This is achieved via a condensation reaction with (Dimethoxymethyl)dimethylamine (DMF-DMA)[2].

Causality Behind the Experimental Design:

  • Solvent Choice (Toluene): Toluene is selected because its boiling point (~110°C) allows for a high-temperature reflux, providing the necessary activation energy to drive the condensation of the acetyl methyl group with DMF-DMA.

  • Thermodynamic Driving Force (Distillation): The reaction produces methanol as a byproduct. According to Le Chatelier's principle, continuously distilling off the forming methanol shifts the chemical equilibrium entirely to the right, ensuring maximum yield of the enaminone intermediate.

Synthesis A Ethyl 5-acetyl-2-chlorobenzoate (C11H11ClO3) CAS: 792912-08-4 B DMF-DMA (Toluene, Reflux, 9h) A->B Condensation C Enaminone Intermediate (C14H16ClNO3) CAS: 1031418-07-1 B->C - Methanol (Distillation) D Spiroketone ACC Inhibitor (Active API) C->D Cyclization

Caption: Workflow for the synthesis of spiroketone ACC inhibitors from ethyl 5-acetyl-2-chlorobenzoate.

Experimental Protocol: Enaminone Synthesis

The following step-by-step protocol outlines the validated synthesis of ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate from the C₁₁H₁₁ClO₃ starting material[2].

Reagents Required:

  • Ethyl 5-acetyl-2-chlorobenzoate (57 g, 0.25 mol)

  • (Dimethoxymethyl)dimethylamine (DMF-DMA) (40 mL)

  • Toluene (60 mL)

  • Ethyl Acetate (for chromatography)

  • Silica Gel (stationary phase)

Step-by-Step Workflow:

  • Suspension: In a round-bottom flask equipped with a distillation apparatus, suspend 57 g (0.25 mol) of ethyl 5-acetyl-2-chlorobenzoate in 60 mL of anhydrous toluene.

  • Reagent Addition: Slowly add 40 mL of DMF-DMA to the suspension under continuous stirring.

  • Reflux & Distillation: Heat the mixture to reflux. Maintain the reflux for exactly 9 hours. During this period, actively monitor the distillation head to ensure the continuous removal of the forming methanol byproduct. Critical Step: Failure to remove methanol will stall the reaction at an intermediate equilibrium.

  • Concentration: Once the 9-hour reflux is complete, cool the solution to room temperature and concentrate it in vacuo using a rotary evaporator to remove the toluene and any unreacted DMF-DMA.

  • Purification: Dissolve the crude residue in a minimal amount of loading solvent and purify via silica gel column chromatography, utilizing ethyl acetate as the mobile phase.

  • Isolation: Collect the product fractions and evaporate the solvent to afford ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate as yellow prismatic crystals (Approximate yield: 80%)[2].

Analytical Validation

To ensure the trustworthiness of the protocol, the resulting product must be treated as a self-validating system. The conversion of C₁₁H₁₁ClO₃ (MW: 226.66 g/mol ) to the enaminone C₁₄H₁₆ClNO₃ (MW: 281.74 g/mol )[3] should be confirmed via:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Look for the [M+H]+ peak at m/z 282.7.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The disappearance of the sharp acetyl methyl singlet (~2.5 ppm) and the emergence of two distinct doublets in the alkene region (typically ~5.5 - 7.8 ppm, exhibiting a trans-coupling constant J ≈ 12-13 Hz) will confirm the successful formation of the enaminone double bond. Furthermore, a new singlet integrating for 6 protons (~3.0 ppm) will confirm the presence of the N,N-dimethyl group.

References

  • ChemicalBook Title: ethyl 5-acetyl-2-chlorobenzoate | 792912-08-4 URL
  • Google Patents Title: WO2008065508A1 - Spiroketone acetyl-coa carboxylase inhibitors URL
  • Title: ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)

Sources

Exploratory

An In-depth Technical Guide to Ethyl 5-acetyl-2-chlorobenzoate and Its Isomeric Analogue, Ethyl 2-acetamido-5-chlorobenzoate

This technical guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and applications of key chlorinated benzoate derivatives. Due to the potential ambiguity in the nomenclature of "...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and applications of key chlorinated benzoate derivatives. Due to the potential ambiguity in the nomenclature of "Ethyl 5-acetyl-2-chlorobenzoate," this document addresses two structurally distinct, yet related, compounds: the keto derivative, for which the methyl ester is commercially available, and the isomeric acetamido derivative. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Part 1: Core Chemical Identifiers and Properties

A critical first step in the proficient handling and application of any chemical compound is the accurate identification and understanding of its fundamental properties. The following tables summarize the key identifiers and physicochemical properties for the methyl ester of 5-acetyl-2-chlorobenzoic acid and for ethyl 2-acetamido-5-chlorobenzoate.

Table 1: Chemical Identifiers

IdentifierMethyl 5-acetyl-2-chlorobenzoateEthyl 2-acetamido-5-chlorobenzoate
CAS Number 792911-92-3[1]29551-91-5[2]
Molecular Formula C₁₀H₉ClO₃[1]C₁₁H₁₂ClNO₃[2][3]
Molecular Weight 212.63 g/mol 241.67 g/mol [2][3]
IUPAC Name methyl 5-acetyl-2-chlorobenzoate[1]ethyl 2-(acetylamino)-5-chlorobenzoate
Synonyms -N-Acetyl-5-chloroanthranilic acid ethyl ester
InChI Key YMIRUDJJFHTLRE-UHFFFAOYSA-N[1]WWYHPHVPZNDYTM-UHFFFAOYSA-N
SMILES O=C(OC)c1cc(C(=O)C)ccc1ClCCOC(=O)c1cc(Cl)ccc1NC(=O)C

Table 2: Physicochemical Properties

PropertyMethyl 5-acetyl-2-chlorobenzoateEthyl 2-acetamido-5-chlorobenzoate
Physical Form White solid[1]Data not readily available
Melting Point Data not readily availableData not readily available
Boiling Point Data not readily availableData not readily available
Purity (Typical) 95%[1]>97%[2]
Storage Temperature 0-8 °C[1]Data not readily available

Part 2: Synthesis and Mechanistic Insights

The synthesis of these compounds relies on fundamental principles of organic chemistry. The choice of starting materials and reaction conditions is dictated by the desired functional group transformations.

Synthesis of 5-Acetyl-2-chlorobenzoate Esters

The synthesis of esters of 5-acetyl-2-chlorobenzoic acid would logically proceed from the parent carboxylic acid. A plausible synthetic route is outlined below.

Synthesis_of_Ethyl_5-acetyl-2-chlorobenzoate start 2-Chloro-5-bromobenzoic acid intermediate1 Friedel-Crafts Acylation start->intermediate1 reagent1 Acylating Agent (e.g., Acetyl chloride, Acetic anhydride) reagent1->intermediate1 intermediate2 5-Acetyl-2-chlorobenzoic acid intermediate1->intermediate2 esterification Esterification intermediate2->esterification reagent2 Ethanol (EtOH) Acid Catalyst (e.g., H₂SO₄) reagent2->esterification product Ethyl 5-acetyl-2-chlorobenzoate esterification->product

Caption: Plausible synthetic workflow for Ethyl 5-acetyl-2-chlorobenzoate.

The key transformation is a Friedel-Crafts acylation of a suitable 2-chlorobenzoic acid derivative. The directing effects of the carboxyl and chloro groups would need to be carefully considered to achieve the desired regioselectivity. Subsequent esterification, a standard acid-catalyzed reaction with ethanol, would yield the final product.

Synthesis of Ethyl 2-acetamido-5-chlorobenzoate

This compound is synthesized from its corresponding amine, ethyl 5-amino-2-chlorobenzoate.

Synthesis_of_Ethyl_2-acetamido-5-chlorobenzoate start Ethyl 5-amino-2-chlorobenzoate (CAS: 64401-55-4) acylation N-Acylation start->acylation reagent Acetylating Agent (e.g., Acetyl chloride, Acetic anhydride) reagent->acylation product Ethyl 2-acetamido-5-chlorobenzoate acylation->product Drug_Discovery_Workflow start Building Block (e.g., Ethyl 2-acetamido-5-chlorobenzoate) synthesis Multi-step Synthesis of Compound Library start->synthesis screening High-Throughput Screening (Biological Assays) synthesis->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead preclinical Preclinical Development hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of chemical intermediates in a typical drug discovery pipeline.

Part 4: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling these compounds. While specific safety data for ethyl 5-acetyl-2-chlorobenzoate is not available, information for related compounds provides guidance.

For Methyl 5-acetyl-2-chlorobenzoate , the following hazard statements are noted: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). For compounds like Ethyl 5-amino-2-chlorobenzoate , the GHS pictogram indicates it is an irritant, with a "Warning" signal word. [4] General Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

References

  • Chemical Synthesis Database. ethyl 2-acetamido-5-chlorobenzoate. [Link]

Sources

Foundational

Thermodynamic Stability & Degradation Kinetics of Ethyl 5-acetyl-2-chlorobenzoate

Executive Summary Ethyl 5-acetyl-2-chlorobenzoate (CAS 792912-08-4) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and Acetyl-CoA Carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-acetyl-2-chlorobenzoate (CAS 792912-08-4) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and Acetyl-CoA Carboxylase (ACC) inhibitors.[1] Its structural integrity is governed by the interplay between the steric hindrance of the ortho-chloro substituent and the electronic activation of the meta-acetyl group.

This technical guide provides a rigorous analysis of the compound's thermodynamic stability, detailing the mechanistic pathways of degradation and establishing a self-validating protocol for stability assessment.

Molecular Architecture & Theoretical Stability

The thermodynamic profile of Ethyl 5-acetyl-2-chlorobenzoate is defined by three distinct structural vectors that dictate its reactivity and shelf-life.

Electronic & Steric Conflict

The molecule features a "push-pull" electronic system on the benzene ring, but the stability of the ester linkage is dominated by the ortho-effect.

  • The Ortho-Chloro Shield (Steric Stabilization): The chlorine atom at position 2 exerts a significant steric blockade. In bimolecular nucleophilic substitution (

    
    ), the formation of the tetrahedral intermediate is energetically unfavorable due to van der Waals repulsion between the incoming nucleophile (e.g., 
    
    
    
    ) and the lone pairs of the chlorine atom. This significantly increases the activation energy (
    
    
    ) for hydrolysis compared to unsubstituted ethyl benzoate.
  • The Meta-Acetyl Activation (Electronic Destabilization): Conversely, the acetyl group at position 5 is a strong electron-withdrawing group (EWG) (

    
    ). This withdraws electron density from the ring, inductively increasing the electrophilicity of the ester carbonyl carbon.
    
  • Net Thermodynamic Result: While the carbonyl is electronically "hot" (prone to attack), it is sterically "shielded." Consequently, the compound exhibits kinetic stability under ambient conditions but will undergo rapid, catastrophic failure once the thermal energy overcomes the steric barrier (e.g., in basic reflux).

Physical State & Lattice Energy

Experimental evidence from synthesis protocols (suspension in toluene) indicates the compound exists as a crystalline solid at room temperature. The crystal lattice provides an additional thermodynamic barrier to degradation (


), limiting the mobility required for solid-state hydrolysis or dimerization.

Chemical Stability Profile

Hydrolytic Degradation (Acid/Base)

The primary degradation pathway is the cleavage of the ethyl ester to form 5-acetyl-2-chlorobenzoic acid .

  • Acidic Conditions (pH < 4): The compound is highly resistant. The protonation of the carbonyl oxygen is reversible, and the steric bulk of the ortho-Cl hinders the attack of weak nucleophiles (

    
    ).
    
  • Basic Conditions (pH > 10): The compound is susceptible. Once the hydroxide ion penetrates the steric shield, the electron-withdrawing nature of the ring facilitates the collapse of the tetrahedral intermediate, expelling ethoxide.

Photochemical Instability (Critical Risk)

The 5-acetyl moiety (acetophenone derivative) introduces a specific vulnerability to UV light (290–320 nm).

  • Norrish Type I/II Reactions: The carbonyl group can undergo

    
    -cleavage (Type I) or 
    
    
    
    -hydrogen abstraction (Type II) if an abstractable hydrogen is available nearby (less likely in the solid state, but critical in solution).
  • Photoreduction: In protic solvents (e.g., isopropanol), the excited triplet state of the ketone can abstract a hydrogen, leading to pinacol formation.

Visualizing Degradation Pathways

The following diagram maps the thermodynamic sinks (degradation products) based on stress conditions.

DegradationPathways cluster_0 Thermodynamic Control Parent Ethyl 5-acetyl-2-chlorobenzoate (Parent) Acid 5-Acetyl-2-chlorobenzoic acid (Hydrolysis Product) Parent->Acid  Hydrolysis (OH- / H+)  (Irreversible) Enol Enol Tautomer (Transient) Parent->Enol  Keto-Enol Tautomerism  (Equilibrium) Photo Photodegradants (Radical Species) Parent->Photo  UV Light (hν)  (Norrish Type I)

Figure 1: Mechanistic degradation pathways illustrating the dominant hydrolytic route and secondary photochemical risks.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability for drug development, a "Force Degradation" study is required. This protocol ensures the analytical method is stability-indicating (i.e., it can distinguish the parent from its breakdown products).

Stress Testing Protocol (Self-Validating)

Objective: Induce 5–20% degradation to identify potential degradants.

Stress ConditionAgent/ConditionsDurationExpected Mechanism
Acid Hydrolysis 1N HCl, Reflux (80°C)4–8 HoursSlow hydrolysis; tests steric shield resilience.
Base Hydrolysis 0.1N NaOH, Ambient1–2 HoursRapid hydrolysis; tests electronic activation.
Oxidation 3%

, Ambient
24 HoursTests acetyl group susceptibility to Baeyer-Villiger oxidation.
Thermal Solid state, 60°C7 DaysTests lattice stability and sublimation potential.
Photolytic 1.2 million lux hours~1 WeekTests acetophenone moiety stability.
Analytical Method (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: 254 nm (Aromatic ring) and 280 nm (Carbonyl).

Self-Validation Check: Calculate the Mass Balance (


) for every stress sample:


  • Acceptance Criteria:

    
     must be between 95.0% and 105.0%. If 
    
    
    
    , it indicates the formation of non-chromatophoric degradants or volatile species (e.g., ethanol from ester hydrolysis), confirming the pathway logic.

Process Safety & Storage Implications

Thermal Runaway Risks

While the molecule is stable up to ~110°C in toluene [1], the acetyl group presents a risk of exothermic polymerization or condensation if heated in the presence of strong Lewis acids or bases without solvent.

  • Recommendation: Maintain process temperatures

    
     during drying steps.
    
Storage Conditions
  • Humidity: Store in tightly sealed containers. Although the ortho-Cl slows hydrolysis, prolonged exposure to high humidity in the solid state can lead to surface hydrolysis (formation of a "crust" of 5-acetyl-2-chlorobenzoic acid).

  • Light: Amber glassware or opaque drums are mandatory due to the ketone functionality.

Stability Testing Workflow

The following flowchart outlines the decision logic for characterizing the stability of this intermediate.

StabilityWorkflow Start Start: Ethyl 5-acetyl-2-chlorobenzoate Sample Stress Apply Stress Conditions (Acid, Base, Ox, Light, Heat) Start->Stress Analyze HPLC Analysis (Gradient Method) Stress->Analyze CheckMB Check Mass Balance (95% - 105%)? Analyze->CheckMB Pass Valid Stability Profile Proceed to Shelf-Life Study CheckMB->Pass Yes Fail Investigate Missing Mass (Volatiles/Non-UV active) CheckMB->Fail No

Figure 2: Logic flow for validating the stability-indicating analytical method.

References

  • Pfizer Inc. (2008). Spiroketone Acetyl-CoA Carboxylase Inhibitors. WO2008065508A1. (Describes the synthesis and thermal reflux of the compound in toluene).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12465053, 5-Chloro-2-ethylbenzoic acid (Structural Analog Data).

  • GuideChem. (2025). Ethyl 5-acetyl-2-chlorobenzoate CAS 792912-08-4 Details.

  • Royal Society of Chemistry. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. (Mechanistic grounding for ortho-substituted benzoate hydrolysis).

Sources

Exploratory

Technical Whitepaper &amp; Advanced Safety Data Sheet (SDS): Ethyl 5-acetyl-2-chlorobenzoate

Executive Summary & Chemical Identity As drug development pivots toward highly specific metabolic targets, the demand for structurally precise chemical intermediates has surged. Ethyl 5-acetyl-2-chlorobenzoate (CAS: 7929...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As drug development pivots toward highly specific metabolic targets, the demand for structurally precise chemical intermediates has surged. Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) [1] is a highly versatile, tri-substituted aromatic building block. While traditional Safety Data Sheets (SDS) focus solely on hazard communication, this whitepaper is engineered for researchers and application scientists. It synthesizes physicochemical safety data with advanced mechanistic insights, detailing the compound's critical role in the synthesis of spiroketone Acetyl-CoA Carboxylase (ACC) inhibitors—a promising class of therapeutics for obesity, Type 2 diabetes, and metabolic syndrome[2].

Physicochemical Profiling & Structural Rationale

The utility of Ethyl 5-acetyl-2-chlorobenzoate lies in its orthogonal reactivity. Each functional group serves a distinct mechanistic purpose in multi-step organic synthesis:

  • The Acetyl Group (C5): Acts as the primary electrophilic center. It is highly susceptible to Claisen-Schmidt condensations or reactions with formamide acetals to generate enaminones, which are direct precursors to complex heterocycles (e.g., pyrazoles, pyrimidines).

  • The Ethyl Ester (C1): Serves as a robust protecting group for the carboxylic acid. It remains stable under the mildly basic or neutral conditions used for acetyl functionalization, allowing for late-stage hydrolysis and subsequent amide coupling or prodrug formulation.

  • The Chloro Substituent (C2): Provides essential electronic deactivation to prevent unwanted electrophilic aromatic substitution on the ring. More importantly, in the final drug molecule, this halogen introduces steric bulk that restricts bond rotation, locking the molecule into an active conformation required for high-affinity binding to the ACC enzyme pocket.

Quantitative Chemical Data
PropertyValue / Description
Chemical Name Ethyl 5-acetyl-2-chlorobenzoate
CAS Registry Number 792912-08-4
Molecular Formula C₁₁H₁₁ClO₃
Molecular Weight 226.66 g/mol
Appearance Solid / Crystalline powder (typical for halogenated acetophenones)
Solubility Soluble in Toluene, Ethyl Acetate, Dichloromethane; Insoluble in Water

Toxicological & Hazard Assessment (GHS Profiling)

While specific in vivo toxicological data for this exact CAS number is limited, its structural homology to other halogenated aromatic ketones and esters dictates a conservative, strict adherence to the following Globally Harmonized System (GHS) classifications.

Hazard Identification & Precautionary Matrix
GHS ClassHazard StatementCausality & Mechanism of Toxicity
Skin Irrit. 2 H315: Causes skin irritation.The electrophilic acetyl carbon can react with nucleophilic residues (e.g., thiols, amines) on epidermal proteins, causing localized inflammation.
Eye Irrit. 2 H319: Causes serious eye irritation.Direct contact disrupts the lipid bilayer of the corneal epithelium; the lipophilic nature of the ethyl ester facilitates rapid tissue penetration.
STOT SE 3 H335: May cause respiratory irritation.Inhalation of fine crystalline dust interacts with the mucosal lining of the upper respiratory tract, triggering a localized histamine response.
Field-Proven Handling Logistics
  • Engineering Controls: Handle exclusively within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness; replace immediately upon contamination), tightly sealed chemical splash goggles, and a flame-resistant lab coat.

  • Storage: Store in a cool, dry environment under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidative degradation of the acetyl enol tautomer.

Advanced Synthetic Utility & Experimental Protocols

Ethyl 5-acetyl-2-chlorobenzoate is famously utilized as a starting material for the synthesis of spiroketone ACC inhibitors[2]. The critical first step in this pathway is the conversion of the acetyl group into a 3-(dimethylamino)acryloyl moiety.

Protocol: Synthesis of Ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate

This protocol is designed as a self-validating system. The physical removal of the byproduct (methanol) actively drives the reaction to completion via Le Chatelier's principle, while the distinct visual change to "yellow prismatic crystals" serves as a qualitative checkpoint.

Step-by-Step Methodology:

  • Preparation: Suspend 57 g (0.25 mol) of Ethyl 5-acetyl-2-chlorobenzoate in 60 mL of anhydrous Toluene within a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Addition: Slowly add 40 mL of (Dimethoxymethyl)dimethylamine (DMF-DMA) to the suspension. Causality: DMF-DMA acts as both the formylating agent and the amine source.

  • Thermodynamic Driving: Heat the mixture to reflux (approx. 110°C) for 9 hours.

  • Self-Validating Check (Equilibrium Shift): During the 9-hour reflux, actively distill off the forming methanol. Causality: Removing methanol prevents the reverse reaction, pushing the equilibrium entirely toward the enaminone product.

  • Concentration: Cool the reaction to room temperature and concentrate in vacuo to remove the toluene solvent and any unreacted DMF-DMA.

  • Purification: Purify the crude dark residue via silica gel column chromatography using Ethyl Acetate as the eluent. Causality: The highly polar, conjugated enaminone system interacts strongly with the silica, allowing non-polar impurities to elute first.

  • Yield & Validation: Isolate the product as yellow prismatic crystals (approx. 80% yield). Confirm product identity via LC-MS (expected [M+H]+ = 282.1) and ¹H-NMR (look for the characteristic trans-alkene doublets around 5.5 and 7.8 ppm).

SynthWorkflow Step1 Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) Step2 Add (Dimethoxymethyl)dimethylamine in Anhydrous Toluene Step1->Step2 Step3 Reflux for 9 hours (Distill off Methanol Byproduct) Step2->Step3 Step4 Concentrate in vacuo (Remove Solvent) Step3->Step4 Step5 Silica Gel Chromatography (Eluent: Ethyl Acetate) Step4->Step5 Step6 Ethyl 2-chloro-5-(3-(dimethylamino) acryloyl)benzoate (Yellow Crystals, 80% Yield) Step5->Step6

Synthetic workflow for enaminone formation from Ethyl 5-acetyl-2-chlorobenzoate.

Biological Rationale: Acetyl-CoA Carboxylase (ACC) Inhibition

The derivatives synthesized from Ethyl 5-acetyl-2-chlorobenzoate are designed to target Acetyl-CoA Carboxylases (ACC1 and ACC2)[2]. Understanding this metabolic pathway is crucial for drug development professionals utilizing this chemical intermediate.

Mechanism of Action: ACC enzymes catalyze the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.

  • ACC1 (cytosolic) produces malonyl-CoA that serves as the essential building block for de novo fatty acid synthesis (lipogenesis).

  • ACC2 (mitochondrial) produces malonyl-CoA that acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), thereby blocking the transport of fatty acids into the mitochondria for β-oxidation.

By inhibiting ACC, the spiroketone derivatives derived from this compound achieve a dual therapeutic effect: they halt the production of new fat (inhibiting lipogenesis) while simultaneously disinhibiting CPT-1, thereby promoting the burning of existing fat (upregulating β-oxidation).

ACCPathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1/ACC2) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalysis FAS Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FAS Precursor CPT1 CPT-1 Inhibition (Blocks β-Oxidation) MalonylCoA->CPT1 Allosteric Inhibitor Inhibitor Spiroketone ACC Inhibitor (Derived from CAS 792912-08-4) Inhibitor->ACC Inhibits

Metabolic rationale demonstrating ACC inhibition by spiroketone derivatives.

References

  • Google Patents.WO2008065508A1 - Spiroketone acetyl-coa carboxylase inhibitors.

Sources

Foundational

The Toxicological Profile and Handling Dynamics of Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4)

The Chemical Context and Pharmaceutical Utility Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) is a highly specialized halogenated aromatic intermediate. In modern drug development, it is predominantly utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context and Pharmaceutical Utility

Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) is a highly specialized halogenated aromatic intermediate. In modern drug development, it is predominantly utilized as a core building block in the synthesis of spiroketone acetyl-CoA carboxylase (ACC) inhibitors[1]. These inhibitors are critical therapeutic targets for modulating fatty acid synthesis and metabolism, primarily investigated for the treatment of severe obesity and metabolic syndrome[2].

As a Senior Application Scientist, it is imperative to recognize that the structural moieties making this compound synthetically valuable—namely the electrophilic ester, the electron-withdrawing chloro group, and the reactive acetyl ketone—also dictate its toxicological behavior and handling requirements during scale-up.

Structural Basis of Toxicity and Metabolic Fate

The toxicity profile of Ethyl 5-acetyl-2-chlorobenzoate is fundamentally governed by its physicochemical properties. The lipophilic nature of the ethyl ester facilitates rapid dermal and cellular penetration. Once internalized, its primary metabolic fate involves hydrolysis.

Mechanistic Causality: The steric hindrance provided by the ortho-chloro group slows down the enzymatic hydrolysis rate compared to unhindered esters. This structural feature prolongs the half-life of the lipophilic parent compound in systemic circulation. Upon cleavage by hepatic carboxylesterases (CES1 and CES2), the resulting 5-acetyl-2-chlorobenzoic acid is highly polar. This hydrophilic metabolite subsequently undergoes Phase II glucuronidation via UGT enzymes before being cleared through renal excretion.

G parent Ethyl 5-acetyl-2-chlorobenzoate (Lipophilic Parent) ces Hepatic Carboxylesterases (CES1/CES2 Cleavage) parent->ces metabolite 5-acetyl-2-chlorobenzoic acid (Hydrophilic Metabolite) ces->metabolite ethanol Ethanol (Byproduct) ces->ethanol ugt UGT Enzymes (Phase II Glucuronidation) metabolite->ugt excretion Renal Excretion (Clearance) ugt->excretion

Hepatic metabolism and clearance pathway of Ethyl 5-acetyl-2-chlorobenzoate.

Predictive Toxicity Profiling

Because empirical in vivo data for early-stage pharmaceutical intermediates is often limited, we rely on validated in vitro frameworks to predict acute toxicity and irritation potential prior to human or animal exposure.

Table 1: Predicted Toxicity Endpoints and Regulatory Frameworks

Toxicological EndpointPredictive Model / AssayRegulatory StandardMechanistic Rationale
Acute Oral Toxicity 3T3 / A549 NRU Assay[3]Estimates starting doses for acute systemic toxicity based on basal cell viability and organelle integrity[4].
Skin Irritation Reconstructed Human Epidermis (RhE)[5]Mimics the human stratum corneum barrier to evaluate topical cell damage and inflammatory cascades[6].
Genotoxicity Bacterial Reverse MutationOECD TG 471Assesses the mutagenic potential of the halogenated aromatic ring and its electrophilic substituents.

Advanced Handling and Containment Protocols

Handling halogenated aromatic esters requires stringent operational controls to prevent dermal sensitization and the inhalation of aerosolized particulates.

PPE Selection Causality:

  • Gloves: Nitrile gloves (minimum 0.12 mm thickness) are mandatory. Why? Latex offers poor chemical resistance to esters and ketones, which can rapidly solvate the polymer matrix, leading to breakthrough and dermal exposure.

  • Respirator: N95 or P100 particulate respirator if handled outside primary containment. Why? The compound exists as a solid/powder; inhalation of fine dust can lead to mucosal irritation and rapid systemic absorption via the alveolar bed.

  • Environment: Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood with a face velocity of 80-100 fpm.

Spill Response Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Cover the powder spill with damp absorbent pads to prevent aerosolization. Never dry sweep.

  • Neutralize: Wipe the area with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to promote ester hydrolysis, converting the compound into the less volatile, water-soluble benzoate salt.

  • Dispose: Seal waste in a chemically compatible, clearly labeled hazardous waste container.

Self-Validating Experimental Protocols

A. In Vitro Skin Irritation Assessment (OECD 439)

To rigorously assess the dermal hazard of Ethyl 5-acetyl-2-chlorobenzoate without utilizing animal models, we employ the OECD TG 439 protocol using a Reconstructed Human Epidermis (RhE) model[5]. This assay is designed as a self-validating system ; it relies on strict internal controls to ensure the metabolic and barrier integrity of every tissue batch tested[6].

Step-by-Step Methodology:

  • Tissue Preparation: Equilibrate RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO₂ for 24 hours prior to dosing.

  • Control Validation (The Self-Validating Step):

    • Negative Control (NC): Apply 30 µL of sterile PBS. This ensures baseline viability and proves the tissue was healthy (must yield an Optical Density > 1.0).

    • Positive Control (PC): Apply 30 µL of 5% Sodium Lauryl Sulfate (SLS). This confirms the tissue's sensitivity to known irritants (must reduce viability to <20%).

  • Test Item Application: Apply 30 mg of Ethyl 5-acetyl-2-chlorobenzoate directly to the apical surface of the RhE tissue. Add 25 µL of PBS to ensure uniform wetting and contact with the stratum corneum.

  • Exposure: Incubate for exactly 60 minutes at 37°C.

  • Washing: Vigorously rinse the tissues with PBS 15 times to remove the unreacted test item, preventing continuous artifactual toxicity.

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow delayed inflammatory responses and cell death to manifest.

  • MTT Viability Readout: Transfer tissues to an MTT solution (1 mg/mL). Viable cells reduce the yellow MTT to purple formazan via mitochondrial succinate dehydrogenase. Extract the formazan with isopropanol and measure optical density (OD) at 570 nm.

Interpretation: If the relative viability of the test item is ≤ 50% of the Negative Control, it is classified as a UN GHS Category 2 Skin Irritant[5].

G start Apply Ethyl 5-acetyl-2-chlorobenzoate to Apical Surface of RhE incubate 1h Exposure at 37°C + 42h Post-Wash Incubation start->incubate controls Concurrent Controls: NC (PBS) & PC (5% SLS) controls->incubate mtt MTT Assay (OD 570 nm) Quantify Mitochondrial Activity incubate->mtt irritant Viability ≤ 50% UN GHS Category 2 Irritant mtt->irritant OD ≤ 50% of NC non_irritant Viability > 50% UN GHS Non-Irritant mtt->non_irritant OD > 50% of NC

OECD 439 self-validating workflow for in vitro skin irritation assessment.

B. In Vitro Basal Cytotoxicity (OECD GD 129)

To estimate the acute oral LD50 and minimize in vivo testing, we utilize the OECD GD 129 Neutral Red Uptake (NRU) assay[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 fibroblasts or human-derived A549 cells in 96-well plates[4].

  • Dosing: Expose cells to a serial dilution of Ethyl 5-acetyl-2-chlorobenzoate (0.1 µg/mL to 1000 µg/mL) dissolved in 0.5% DMSO. Include a vehicle control (0.5% DMSO) and a positive control (SLS).

  • Incubation: Incubate for 48 hours at 37°C[4].

  • Readout: Add Neutral Red dye. Viable lysosomes incorporate the dye. Extract the dye and measure OD at 540 nm.

  • Calculation: Determine the IC₅₀. Use the RC-rat prediction model: Log LD50 (mg/kg) = 0.372 * Log IC50 (µg/mL) + 2.024 to estimate the starting dose for any subsequent in vivo testing[3].

References

  • Spiroketone acetyl-coa carboxylase inhibitors (WO2008065508A1)
  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method Source: OECD iLibrary / National Institutes of Health (NIH) URL:[Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: OECD iLibrary / National Institutes of Health (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of Ethyl 5-Acetyl-2-Chlorobenzoate in the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors

Introduction & Biological Rationale Acetyl-CoA carboxylases (ACCs) are critical metabolic enzymes that catalyze the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting step in de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Acetyl-CoA carboxylases (ACCs) are critical metabolic enzymes that catalyze the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting step in de novo lipogenesis. The targeted inhibition of ACC isoforms (ACC1 and ACC2) is a highly validated therapeutic strategy for treating metabolic syndromes, Type 2 diabetes, and extreme obesity. By blocking the production of malonyl-CoA, ACC inhibitors simultaneously halt fatty acid synthesis and promote mitochondrial fatty acid oxidation via the Krebs cycle[1].

In the development of potent spiroketone-based ACC inhibitors,2 serves as a highly versatile, core intermediate[2]. The para-acetyl group provides the essential electrophilic center required for constructing heterocyclic pharmacophores (such as pyrazoles), while the ortho-chloro ester moiety enables downstream coupling with spirocyclic amines to finalize the active pharmaceutical ingredient (API)[1].

ACC_Pathway A Acetyl-CoA D Krebs Cycle (Energy) A->D Metabolic Shunt Enzyme Acetyl-CoA Carboxylase A->Enzyme B Malonyl-CoA C Long-Chain Fatty Acids B->C Lipogenesis Inhibitor ACC Inhibitor (Spiroketone) Inhibitor->Enzyme Inhibits Enzyme->B Carboxylation

Fig 1: ACC metabolic pathway and targeted inhibition by spiroketone derivatives.

Retrosynthetic Strategy & Chemical Workflow

The synthesis of the intermediate and its subsequent conversion into a pyrazole-bearing ACC inhibitor precursor relies on a highly regioselective sequence. The workflow leverages a Sonogashira cross-coupling followed by a one-pot protodesilylation-hydration to yield the methyl ketone. This intermediate is then condensed to an enaminone, setting the stage for pyrazole cyclization[1].

Chem_Workflow SM Ethyl 5-bromo-2-chlorobenzoate + TMS-Acetylene Step1 Sonogashira Coupling (Pd/Cu catalysis) SM->Step1 Int1 Ethyl 2-chloro-5-(2-(TMS)ethynyl)benzoate Step1->Int1 Step2 Hydration & Desilylation (Hg(OAc)2, H2SO4) Int1->Step2 Target Ethyl 5-acetyl-2-chlorobenzoate (Core Intermediate) Step2->Target Step3 Enamine Formation (DMF-DMA, Toluene) Target->Step3 Int2 Ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate Step3->Int2 Step4 Cyclization & Saponification (Hydrazine, then Base) Int2->Step4 Final 2-Chloro-5-(1H-pyrazol-3-yl)-benzoic acid (ACC Inhibitor Precursor) Step4->Final

Fig 2: Four-step synthetic workflow from aryl bromide to pyrazole ACC precursor.

Experimental Protocols & Mechanistic Causality

The following procedures detail the optimized conditions for synthesizing and utilizing Ethyl 5-acetyl-2-chlorobenzoate. Each step is designed as a self-validating system, utilizing specific chemical drivers to ensure high yield and purity[1].

Protocol A: Synthesis of Ethyl 5-acetyl-2-chlorobenzoate

Step 1: Sonogashira Coupling

  • Preparation: In a 1 L three-necked round-bottom flask under an Argon atmosphere, combine Ethyl 5-bromo-2-chlorobenzoate (100 g, 0.38 mol), dry benzene (450 mL), ethynyl(trimethyl)silane (44.7 g, 0.45 mol), piperidine (38.3 g, 0.45 mol), and tetrakis(triphenylphosphine)palladium(0) (22.0 g, 0.019 mol).

  • Activation: Stir the mixture for 30 minutes at room temperature, then cool to 0 °C.

  • Catalysis: Add Copper(I) iodide (7.23 g, 0.038 mol). Stir the resulting suspension for 2.5 hours at 30–35 °C.

  • Workup: Filter the precipitate and wash with benzene. Wash the combined filtrate with saturated aqueous NH₄Cl and NaCl, dry over Na₂SO₄, and evaporate. Purify via silica gel chromatography (hexane/ethyl acetate 10:1) to yield ethyl 2-chloro-5-(2-(trimethylsilyl)ethynyl)benzoate.

Mechanistic Insight: Piperidine acts dualistically as both the base and a co-solvent. Pre-mixing the palladium catalyst with the aryl bromide before adding the CuI co-catalyst is a critical self-validating control; it prevents the premature formation of high local concentrations of copper acetylide, thereby suppressing the unwanted Glaser homocoupling of the alkyne and ensuring a 95% cross-coupling efficiency.

Step 2: One-Pot Protodesilylation and Hydration

  • Reaction Setup: Suspend the TMS-protected intermediate (101 g, 0.36 mol) and Mercury(II) acetate (8.6 g, 0.027 mol) in THF (250 mL).

  • Acidic Hydration: Slowly add concentrated H₂SO₄ (40 mL). Stir the mixture at 60 °C for 3 hours.

  • Workup: Cool the mixture, dilute with diethyl ether (500 mL), and wash with water until the aqueous phase reaches a neutral pH. Dry over Na₂SO₄, evaporate, and purify via chromatography (hexane/ethyl acetate 4:1) to yield Ethyl 5-acetyl-2-chlorobenzoate.

Mechanistic Insight: The strongly acidic conditions (H₂SO₄) facilitate the in situ protodesilylation of the TMS group. The transient terminal alkyne is immediately captured by the Hg(II) catalyst. Water attacks the more substituted carbon (Markovnikov's rule), selectively yielding the methyl ketone. This one-pot approach eliminates the need to isolate the volatile and potentially unstable terminal alkyne, streamlining the synthesis.

Protocol B: Downstream Transformation (Enaminone Formation)

To construct the pyrazole ring of the ACC inhibitor, the acetyl group must first be converted into an enaminone[1].

  • Reagent Mixing: To a suspension of Ethyl 5-acetyl-2-chlorobenzoate (57 g, 0.25 mol) in toluene (60 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (40 mL).

  • Azeotropic Distillation: Reflux the mixture for 9 hours. Crucially, configure the distillation apparatus to continuously remove the forming methanol.

  • Isolation: Concentrate the solution in vacuo and purify the residue via silica gel chromatography (ethyl acetate) to afford ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate as yellow prismatic crystals.

Mechanistic Insight: The condensation of the methyl ketone with DMF-DMA is inherently a reversible equilibrium reaction. By utilizing toluene as the solvent and actively distilling off the methanol byproduct, the system leverages Le Chatelier's principle. This continuous removal shifts the equilibrium entirely to the right, preventing the reverse reaction and ensuring an 80% conversion to the thermodynamically stable trans-enaminone.

Quantitative Data Summary

The table below summarizes the critical reaction parameters, yields, and purification strategies for the synthesis and utilization of the intermediate[1].

Reaction StepStarting MaterialKey Reagents & CatalystSolventTemp / TimeYieldPurification Method
1. Sonogashira Coupling Ethyl 5-bromo-2-chlorobenzoateTMS-Acetylene, Pd(PPh₃)₄, CuI, PiperidineBenzene30–35 °C / 2.5 h95% Silica gel (Hex/EtOAc 10:1)
2. Hydration Ethyl 2-chloro-5-(2-(TMS)ethynyl)benzoateHg(OAc)₂, conc. H₂SO₄THF60 °C / 3 h70% Silica gel (Hex/EtOAc 4:1)
3. Enaminone Formation Ethyl 5-acetyl-2-chlorobenzoateDMF-DMATolueneReflux / 9 h80% Silica gel (EtOAc, 100%)

References

  • Title: WO2008065508A1 - Spiroketone acetyl-coa carboxylase inhibitors Source: Google Patents URL
  • Title: ethyl 5-acetyl-2-chlorobenzoate | 792912-08-4 Source: ChemicalBook URL

Sources

Application

Application Note: Modular Heterocyclic Synthesis using Ethyl 5-acetyl-2-chlorobenzoate

This Application Note is written for researchers in medicinal chemistry and process development. It details the reactivity profile of Ethyl 5-acetyl-2-chlorobenzoate , a trifunctional scaffold, and provides validated pro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and process development. It details the reactivity profile of Ethyl 5-acetyl-2-chlorobenzoate , a trifunctional scaffold, and provides validated protocols for its conversion into high-value heterocyclic pharmacophores.

Introduction: The Scaffold Advantage

Ethyl 5-acetyl-2-chlorobenzoate (EACB) represents a "privileged scaffold" in drug discovery due to its unique electronic arrangement. It possesses three distinct reactive centers:

  • Electrophilic Aryl Chloride (C2): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-ester and para-acetyl electron-withdrawing groups (EWGs).
    
  • Ester Moiety (C1): Serves as a cyclization partner for ortho-nucleophiles.

  • Acetyl Group (C5): A handle for further functionalization (e.g., condensation, reduction) that remains orthogonal during initial substitutions.

This specific substitution pattern allows EACB to serve as a divergent precursor for 6-acetylquinazolin-4-ones and 5-acetylindazol-3-ones , motifs commonly found in kinase inhibitors (e.g., EGFR inhibitors) and anti-inflammatory agents.

Mechanistic Insight: Activation

The rate-determining step in the


 reaction of EACB is the formation of the Meisenheimer complex. The para-acetyl group is crucial here; it stabilizes the negative charge density at the para position (relative to the leaving group) via resonance, significantly lowering the activation energy compared to simple o-chlorobenzoates.

Strategic Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of EACB.

EACB_Pathways Figure 1: Divergent synthesis of Quinazolines and Indazolones from EACB. EACB Ethyl 5-acetyl-2-chlorobenzoate (Starting Material) Meisenheimer Meisenheimer Complex (Transition State) EACB->Meisenheimer + Primary Amine (R-NH2) Base, Heat Indazolone 5-Acetyl-1,2-dihydro-3H-indazol-3-one (Target B) EACB->Indazolone + Hydrazine Hydrate Cascade SNAr + Cyclization Anthranilate Ethyl 5-acetyl-2-(R-amino)benzoate (Intermediate) Meisenheimer->Anthranilate - HCl Quinazoline 6-Acetylquinazolin-4(3H)-one (Target A) Anthranilate->Quinazoline + Formamide/Urea Cyclization

Figure 1: The electrophilic C2 position directs the initial attack, leading to either stepwise amination or cascade cyclization.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Anthranilates (C-N Bond Formation)

This protocol describes the


 displacement of chloride by primary amines. This is the first step toward quinazoline synthesis.

Reagents:

  • Ethyl 5-acetyl-2-chlorobenzoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    ) (3.0 equiv)
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve EACB (1.0 g, 4.4 mmol) in DMF (10 mL).

  • Addition: Add

    
     (1.22 g, 8.8 mmol) followed by the primary amine (5.3 mmol).
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (

    
    ) should disappear, and a fluorescent yellow/green spot (product) will appear.
    
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Data Validation:

  • Yield: Typically 85–95%.

  • 1H NMR: Look for the disappearance of the doublet at

    
     7.5-7.6 (C3-H ortho to Cl) and the appearance of a broad singlet (
    
    
    
    8.0-9.0) corresponding to the new NH bond.
Protocol B: Cascade Synthesis of 5-Acetylindazol-3-one

Reaction with hydrazine triggers a cascade: displacement of the chloride followed by immediate intramolecular attack on the ester.

Reagents:

  • EACB (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% solution) (3.0 equiv)

  • Solvent: Ethanol (Absolute)[1][2][3]

Procedure:

  • Mix: Dissolve EACB (1.0 g) in Ethanol (15 mL).

  • Add: Add Hydrazine Hydrate (0.5 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. A heavy precipitate usually forms during the reaction.
    
  • Isolation: Cool the mixture to

    
     in an ice bath. Filter the solid precipitate.
    
  • Wash: Wash the filter cake with cold ethanol (5 mL) followed by diethyl ether (10 mL) to remove excess hydrazine.

  • Drying: Vacuum dry at

    
    .
    

Note: The product exists in tautomeric equilibrium (indazolone vs. hydroxyindazole). NMR in DMSO-


 is recommended.
Protocol C: One-Pot Quinazoline-4(3H)-one Synthesis

Converting the anthranilate (from Protocol A) into a quinazoline core.

Reagents:

  • Ethyl 5-acetyl-2-(substituted-amino)benzoate (from Protocol A)

  • Formamide (Excess, acts as solvent and reagent)

  • Catalyst: Ammonium Acetate (

    
    ) (0.5 equiv)
    

Procedure:

  • Mix the anthranilate intermediate (1.0 mmol) with Formamide (5 mL) and

    
     (0.5 mmol) in a pressure vial or round-bottom flask.
    
  • Heat to 140–150°C for 6–12 hours.

  • Cool to room temperature. The product often precipitates upon cooling.

  • Dilute with water (20 mL) and filter the solid.

  • Recrystallize from DMF/Water or EtOH.

Optimization & Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion (Protocol A) Steric hindrance of amineIncrease temp to 120°C; switch solvent to DMSO; use

as base.
Hydrolysis of Ester Wet solvent/BaseEnsure DMF is anhydrous. Avoid NaOH/KOH; stick to Carbonate bases.
Indazolone Solubility Product is highly polarThe product is insoluble in EtOH but soluble in DMSO/DMF. Use DMSO for analysis.
Darkening of Reaction Oxidation of amineDegas solvents with Nitrogen/Argon before heating.

Safety & Handling (SDS Summary)

  • Hazards: Ethyl 5-acetyl-2-chlorobenzoate is an Irritant (Skin/Eye/Respiratory) . It may cause sensitization upon repeated contact.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double gloves.

  • Waste Disposal: Halogenated organic waste. Aqueous layers containing hydrazine must be treated with bleach (sodium hypochlorite) to neutralize hydrazine before disposal.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews, 49(2), 273-412.

  • Indazolone Synthesis via Hydrazine

    • Meanwell, N. A., et al. (1993). "Inhibitors of blood platelet cAMP phosphodiesterase. 2. Structure-activity relationships associated with the 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one system." Journal of Medicinal Chemistry, 36(21), 3251-3264. (Describes analogous cyclization strategies).

  • Quinazoline Synthesis from Anthranilates

    • Khan, I., et al. (2015). "Quinazoline derivatives: Synthesis and bio-activities." Bioorganic & Medicinal Chemistry, 23(15), 4221-4242. (Review of synthetic routes including Niementowski reaction).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.

Sources

Method

Application Notes and Protocols for the Chemoselective Catalytic Hydrogenation of Ethyl 5-acetyl-2-chlorobenzoate

Introduction: Navigating the Challenges of Selective Reduction The catalytic hydrogenation of Ethyl 5-acetyl-2-chlorobenzoate to produce Ethyl 2-chloro-5-(1-hydroxyethyl)benzoate is a pivotal transformation in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Selective Reduction

The catalytic hydrogenation of Ethyl 5-acetyl-2-chlorobenzoate to produce Ethyl 2-chloro-5-(1-hydroxyethyl)benzoate is a pivotal transformation in the synthesis of various pharmaceutical and fine chemical intermediates. The primary challenge in this reaction lies in achieving high chemoselectivity. Specifically, the goal is to reduce the acetyl (keto) group to a secondary alcohol while preserving the chloro and ethyl ester functionalities, which are also susceptible to reduction under certain hydrogenation conditions. This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and critical insights for successfully navigating this selective reduction.

The inherent difficulty arises from the potential for competing side reactions. Dehalogenation of the chloro-substituent and reduction of the ethyl ester to an alcohol are common undesired pathways. Therefore, careful selection of the catalyst and optimization of reaction parameters are paramount to steer the reaction towards the desired product with high yield and purity.[1] This document will delve into the mechanistic considerations and provide a field-proven protocol for this specific transformation.

Mechanistic Insights: The Key to Selectivity

The catalytic hydrogenation of a ketone involves the addition of hydrogen across the carbon-oxygen double bond, a process facilitated by a metal catalyst.[2] The generally accepted mechanism on a heterogeneous catalyst like palladium on carbon (Pd/C) involves several key steps:

  • Adsorption: Both the hydrogen gas and the ketone substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming active metal-hydride species.

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the adsorbed ketone.

  • Desorption: The resulting alcohol product has a weaker affinity for the catalyst surface and desorbs, regenerating the active catalytic site for the next cycle.

To achieve the desired chemoselectivity in the hydrogenation of Ethyl 5-acetyl-2-chlorobenzoate, the reaction conditions must be tuned to favor the reduction of the ketone over the other functional groups.

  • Preservation of the Chloro Group: Aryl chlorides can undergo hydrogenolysis (cleavage of the C-Cl bond) in the presence of palladium catalysts. This can be mitigated by using milder reaction conditions, such as lower hydrogen pressure and temperature, and by selecting a catalyst with appropriate activity. In some cases, catalyst poisons or additives can be used to suppress dehalogenation.[3]

  • Stability of the Ester Group: Esters are generally less reactive towards catalytic hydrogenation than ketones. However, under harsh conditions (high pressure and temperature), they can be reduced to alcohols. The protocol outlined below utilizes conditions that are sufficiently mild to leave the ethyl ester group intact.[4]

Sources

Application

Application Note: Strategic Functionalization of the Acetyl Moiety in Ethyl 5-Acetyl-2-Chlorobenzoate for Drug Discovery

Introduction & Strategic Rationale Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). While the molecule features three distinct reactive sites—an ethyl ester, an aryl chloride, and an acetyl group—the acetyl moiety offers the most direct and chemoselective vector for constructing heterocyclic pharmacophores and introducing basic amine functionalities.

This application note details three field-proven, highly selective functionalization pathways for the acetyl group, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

G SM Ethyl 5-acetyl- 2-chlorobenzoate Bromination α-Bromination (NBS, PTSA) SM->Bromination Pathway 1 Enaminone Condensation (DMF-DMA) SM->Enaminone Pathway 2 RedAm Reductive Amination (R-NH2, NaBH3CN) SM->RedAm Pathway 3 Prod1 α-Bromo Ketone (Thiazole Precursor) Bromination->Prod1 Prod2 Dimethylaminoenone (Pyrazole Precursor) Enaminone->Prod2 Prod3 Alkylamino Derivative (Basic Pharmacophore) RedAm->Prod3

Divergent synthetic pathways for the functionalization of the acetyl group.

Pathway 1: Enaminone Condensation via DMF-DMA

Mechanistic Causality

Reacting the acetyl group with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone (ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate). This transformation relies on the electrophilicity of the acetal carbon in DMF-DMA. As the condensation proceeds, methanol is generated as a byproduct. According to Le Chatelier’s principle, the continuous removal of methanol (via distillation) drives the equilibrium forward. This thermodynamic driving force ensures high conversion rates without requiring harsh basic conditions, which is critical to prevent the premature hydrolysis of the ethyl ester moiety .
Protocol: Synthesis of Ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate

Self-Validation Checkpoint: The evolution of methanol during reflux confirms the condensation is actively proceeding.

  • Preparation: Suspend Ethyl 5-acetyl-2-chlorobenzoate (57.0 g, 0.25 mol) in anhydrous toluene (60 mL).

  • Reagent Addition: Add DMF-DMA (40 mL, ~0.30 mol, 1.2 eq) to the suspension at room temperature.

  • Reflux & Distillation: Heat the reaction mixture to reflux (approx. 110 °C). Maintain reflux for 9 hours. Equip the apparatus with a short-path distillation head to continuously distill off the forming methanol.

  • Concentration: Cool the mixture to room temperature and concentrate in vacuo to remove toluene and unreacted DMF-DMA.

  • Purification: Purify the crude residue via silica gel column chromatography using ethyl acetate as the eluent to afford the product as yellow prismatic crystals.

G Step1 1. Suspend Substrate in Toluene (60 mL) Step2 2. Add DMF-DMA (1.2 eq, 40 mL) Step1->Step2 Step3 3. Reflux at 110 °C (9 hours) Step2->Step3 Step4 4. Distill off Methanol (Drives Equilibrium) Step3->Step4 Step5 5. Concentrate in vacuo & Purify via Chromatography Step4->Step5

Step-by-step workflow for the synthesis of the dimethylaminoenone intermediate.

Pathway 2: Acid-Catalyzed -Bromination

Mechanistic Causality

The


-bromination of acetophenones is a prerequisite for synthesizing thiazole or imidazole rings via Hantzsch-type cyclizations. Utilizing 

-bromosuccinimide (NBS) in the presence of

-toluenesulfonic acid (PTSA) provides superior regioselectivity compared to elemental bromine. The acid catalyst (PTSA) promotes the enolization of the acetyl group—the rate-determining step. NBS acts as a steady, low-concentration source of electrophilic bromine, which attacks the nucleophilic enol. This controlled release minimizes unwanted polybromination at the

-carbon and prevents electrophilic aromatic substitution on the aryl ring 1.
Protocol: Synthesis of Ethyl 5-(2-bromoacetyl)-2-chlorobenzoate

Self-Validation Checkpoint: The disappearance of the NBS solid and the formation of floating succinimide indicates bromine transfer is complete.

  • Preparation: Dissolve Ethyl 5-acetyl-2-chlorobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Catalyst & Reagent: Add PTSA (0.1 eq) followed by NBS (1.05 eq).

  • Reaction: Stir the mixture under microwave irradiation (80 °C) for 30 minutes. Alternatively, reflux under conventional heating for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO

    
     to neutralize the PTSA. Wash the organic layer with brine. The byproduct, succinimide, is highly water-soluble and is removed during this aqueous wash.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol/water.

Pathway 3: Direct Reductive Amination

Mechanistic Causality

Converting the acetyl group to an amine requires the formation of an iminium intermediate followed by hydride reduction. Sodium cyanoborohydride (NaBH


CN) is the reducing agent of choice because it is stable in mildly acidic conditions (pH 6-7) and selectively reduces the iminium ion over the starting ketone. This selectivity occurs because the protonated iminium ion is significantly more electrophilic than the neutral carbonyl group. Maintaining the pH is critical: if the solution is too acidic, the amine nucleophile is fully protonated (halting imine formation); if too basic, the iminium ion does not form, preventing reduction 2.
Protocol: Synthesis of Ethyl 2-chloro-5-(1-(alkylamino)ethyl)benzoate

Self-Validation Checkpoint: A stable pH of 6.0-6.5 during the first 2 hours ensures maximum iminium yield prior to the addition of the hydride source.

  • Imine Formation: Combine Ethyl 5-acetyl-2-chlorobenzoate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous methanol (0.2 M).

  • pH Adjustment: Add glacial acetic acid dropwise until the pH reaches 6.0 - 6.5. Stir at room temperature for 2 hours to allow iminium formation.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH

    
    CN (1.5 eq) portion-wise to control hydrogen evolution.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench carefully with water. Basify the aqueous layer to pH 9 using cold 1M NaOH (perform this quickly to avoid ester hydrolysis). Extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers, concentrate, and purify via flash chromatography using a DCM/MeOH gradient.

Quantitative Data Summary

The following table summarizes the operational metrics for the three functionalization pathways, providing a comparative baseline for reaction planning.

Functionalization PathwayReagents / CatalystTemp / TimeTypical YieldKey Intermediate For
Enaminone Condensation DMF-DMA, Toluene110 °C / 9 h80%Pyrazoles, Isoxazoles

-Bromination
NBS, PTSA, DCM80 °C (MW) / 0.5 h85-95%Thiazoles, Imidazoles
Reductive Amination R-NH₂, NaBH₃CN, MeOH25 °C / 12 h70-85%Basic Pharmacophores

References

  • Spiroketone acetyl-coa carboxylase inhibitors (WO2008065508A1). Google Patents.
  • Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave . Arabian Journal of Chemistry. Retrieved from:[Link]

  • Synthesis of N-Methylphenylethanolamine from Acetophenone: An In-depth Technical Guide . Benchchem. Retrieved from:2

Sources

Method

Application Note: Solvent Selection &amp; Process Optimization for Ethyl 5-acetyl-2-chlorobenzoate

Executive Summary Ethyl 5-acetyl-2-chlorobenzoate (EACB) is a pivotal bifunctional intermediate in the synthesis of pharmaceutical pharmacophores, particularly Acetyl-CoA carboxylase (ACC) inhibitors and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-acetyl-2-chlorobenzoate (EACB) is a pivotal bifunctional intermediate in the synthesis of pharmaceutical pharmacophores, particularly Acetyl-CoA carboxylase (ACC) inhibitors and kinase inhibitors.[1][2] Its structure features three distinct reactive centers: an electron-deficient aryl chloride (activated for SNAr), a methyl ketone (prone to condensation/enaminone formation), and an ethyl ester (susceptible to hydrolysis or transesterification).[1][2]

This guide provides an evidence-based framework for solvent selection, moving beyond traditional "try-and-see" approaches to mechanistic solvent matching.[1][2] We focus on two primary synthetic pathways: Enaminone Formation (for heterocycle construction) and Nucleophilic Aromatic Substitution (SNAr) .[1]

Chemical Profile & Solubility Architecture[2]

Understanding the solute-solvent interaction is the first step in protocol design.[1][2] EACB exhibits a "Lipophilic-Polar" profile due to its halogenated aromatic core and polar carbonyl groups.[1][2]

PropertyDescriptionImplications for Solvent Selection
Structure

Ethyl 5-acetyl-2-chlorobenzoate
Cl at C2 is activated by -COOEt (ortho) and -COCH3 (para).[1][2]
Solubility High: Toluene, DCM, EtOAc, THF, CHCl3.Low: Water, Hexanes (cold).Requires non-polar to moderately polar organic solvents for homogeneous reactions.[1][2]
Reactivity C2-Cl: Highly activated for SNAr.C5-Acetyl: Active for condensation (DMF-DMA, Hydrazines).[1][2]Avoid nucleophilic solvents (e.g., MeOH, amines) unless they are the reactant.
Stability Hydrolytically unstable in strong aqueous base/acid.[1][2]Avoid aqueous biphasic systems without phase transfer catalysts.[2]

Application 1: Synthesis of Enaminone Precursors

Context: The reaction of EACB with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is the industry-standard route to generate enaminones, which are immediate precursors to pyrazoles and pyrimidines (common drug scaffolds).[1][2]

Solvent Selection Logic
  • Requirement: The reaction releases methanol as a byproduct.[2] To drive the equilibrium forward (Le Chatelier's principle), the solvent must facilitate the removal of methanol or allow high temperatures.

  • Standard: Toluene .

    • Mechanism:[1][2] Forms a high-boiling medium (110°C) allowing rapid kinetics and potential azeotropic removal of methanol.[1][2]

  • Green Alternative: Anisole or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

    • Benefit: Higher flash points and lower toxicity profiles compared to toluene, while maintaining similar solubility parameters.[2]

Detailed Protocol: Enaminone Synthesis via DMF-DMA

Objective: Conversion of EACB to Ethyl 2-chloro-5-(3-(dimethylamino)acryloyl)benzoate.

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1][3]
    
  • Dissolution: Charge Ethyl 5-acetyl-2-chlorobenzoate (1.0 eq) into Toluene (1.05 - 2.0 volumes) . Stir until fully dissolved.

    • Note: High concentration (0.5 M - 1.0 M) is preferred to accelerate kinetics.[1][2]

  • Reagent Addition: Add DMF-DMA (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to Reflux (approx. 110°C) .

    • Duration: 4–9 hours.[1][2]

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2] The product is typically more polar than the starting material.[2]

  • Work-up (Distillation Method):

    • Since the product often precipitates or crystallizes upon cooling, cool the mixture to 0–5°C.

    • If precipitation occurs: Filter the solid and wash with cold toluene or hexanes.[2]

    • If solution remains: Concentrate under reduced pressure to remove toluene and excess DMF-DMA.[1][2] The residue can be recrystallized from Ethyl Acetate/Heptane .[2]

  • Yield: Typical yields range from 80–90% .[1][2]

Application 2: Nucleophilic Aromatic Substitution (SNAr)

Context: Displacing the C2-Chlorine with amines or phenols to create the core pharmacophore scaffold.[1][2]

Solvent Selection Logic
  • Requirement: The transition state (Meisenheimer complex) is charged/polar. Polar aprotic solvents stabilize this complex, lowering the activation energy.

  • Standard: DMF or DMSO .[1][2]

    • Drawback: High boiling points make removal difficult; potential toxicity (DMF).[1]

  • Green/Modern Optimization: Acetonitrile (MeCN) or NMP .[1][2]

    • Recommendation: For highly activated substrates like EACB, Acetonitrile at reflux is often sufficient and easier to remove than DMF.

Decision Matrix for SNAr Solvents
  • If Nucleophile is a primary amine: Use Ethanol or Acetonitrile (mild conditions).[1][2]

  • If Nucleophile is a weak base (aniline/phenol): Use DMSO or DMF with

    
     (requires heat >80°C).[1]
    
  • If Green Chemistry is priority: Use 2-MeTHF or Ethyl Lactate (requires screening).[1][2]

Visualizing the Workflow (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways from EACB and the critical solvent decision points.

G EACB Ethyl 5-acetyl-2-chlorobenzoate (Starting Material) Decision1 Pathway: Heterocycle Synthesis (Reagent: DMF-DMA) EACB->Decision1 Decision2 Pathway: Cl-Displacement (Reagent: Amine/Phenol) EACB->Decision2 Solvent1 Solvent: Toluene (Reflux) Alt: Anisole Decision1->Solvent1 Condensation Product1 Enaminone Intermediate (Precursor to Pyrazoles) Solvent1->Product1 -MeOH Solvent2 Solvent: DMF/DMSO (Standard) Alt: Acetonitrile (Green) Decision2->Solvent2 Nucleophilic Attack Product2 Substituted Benzoate (S_NAr Product) Solvent2->Product2 -HCl

Figure 1: Decision tree for solvent selection based on the desired reaction pathway for Ethyl 5-acetyl-2-chlorobenzoate.

Safety & Handling Protocols

  • Lachrymator Potential: While EACB is an ester, alpha-halo ketone derivatives (if halogenated at the acetyl group) are potent lachrymators.[1][2] Handle EACB in a fume hood.

  • Sensitization: Chlorinated aromatics can be skin sensitizers.[1][2][4] Double-gloving (Nitrile) is recommended.[1][2]

  • Thermal Runaway: When performing SNAr reactions in DMSO with strong bases (e.g., NaH), ensure temperature control. Exotherms can be rapid.[1][2] Protocol Rule: Add base slowly at 0°C before heating.

References

  • Pfizer Products Inc. (2008).[1] Spiroketone Acetyl-CoA Carboxylase Inhibitors. WO2008065508A1.[1][2] Link

    • Citation for Toluene/DMF-DMA protocol and isol
  • BenchChem. (2025).[1][5][6] Technical Guide to 2-Acetylphenyl 2-chlorobenzoate. Link[1]

    • General reactivity profile of acetyl-chlorobenzoate deriv
  • Sigma-Aldrich. (2025).[1][2][4][7] Safety Data Sheet: Ethyl 2-chloroacetoacetate (Analogous hazards). Link

    • Reference for handling chlorin
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2]

    • Foundational text for SNAr and Enaminone mechanisms.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 5-acetyl-2-chlorobenzoate Purification

Welcome to the Technical Support Hub. Ticket ID: #PUR-E5A2CB-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. Ticket ID: #PUR-E5A2CB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Molecule & The Challenge

You are likely working with Ethyl 5-acetyl-2-chlorobenzoate , a critical intermediate often used in the synthesis of glucokinase activators or antibacterial agents.

From a purification standpoint, this molecule presents a "Perfect Storm" of physicochemical challenges:

  • Low Melting Point: Depending on purity, it often exists as a supercooled liquid or a low-melting solid (

    
     range), making it prone to "oiling out" during crystallization.
    
  • Lipophilicity: The ethyl ester and chloro-substituent make it highly soluble in organic solvents, complicating recovery.

  • Acidic Contamination: If synthesized via Friedel-Crafts acylation or acid-catalyzed esterification, it frequently retains unreacted 5-acetyl-2-chlorobenzoic acid or aluminum salts.

This guide moves beyond standard textbook recipes to address the specific behaviors of this substituted benzoate.

Module 1: Chemical Decontamination (The "Pre-Wash")

Issue: "My product is solidifying, but the melting point is broad (


), and NMR shows undefined peaks in the aromatic region."
Diagnosis:  You likely have retained acidic impurities (hydrolysis byproducts) or trapped aluminum salts (if using Friedel-Crafts).
Protocol: The "3-Stage" Wash System

Do not skip this step. Crystallization cannot fix chemical impurity; it only fixes physical arrangement.

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use 10 mL solvent per gram of crude.

  • The Acid Scavenger (Critical):

    • Wash the organic layer 2x with saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[1][2][3] The pKa of the impurity (5-acetyl-2-chlorobenzoic acid) is

      
      . Bicarbonate (pKa 
      
      
      
      ) will deprotonate it, sequestering it into the aqueous phase as the sodium salt. The ester product remains in the organic phase.
  • The Chelation Wash (If AlCl3 was used):

    • Wash 1x with 0.5M Rochelle Salt (Sodium Potassium Tartrate) or 1M HCl .

    • Mechanism:[1][2][3] Breaks down aluminum emulsions that trap product.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate fully to an oil.
    

Module 2: Crystallization Troubleshooting

Issue: "The compound oils out (forms a separate liquid phase) instead of forming crystals when I cool it down." Diagnosis: This is the most common failure mode for Ethyl 5-acetyl-2-chlorobenzoate. It occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystallization boundary.

The Fix: Solvent Switching & Seeding

We recommend a Hexane/Ethyl Acetate system over Ethanol/Water for this specific ester to avoid hydrolysis.

ParameterRecommendationWhy?
Solvent System Hexane : EtOAc (9:1) High solubility in EtOAc; Hexane acts as the anti-solvent to force lattice formation.
Temperature Slow Cool (Room Temp

4

C)
Rapid cooling traps impurities and causes oiling.
Seeding Mandatory If you lack seeds, scratch the glass interface vigorously with a glass rod to induce nucleation.
Step-by-Step Protocol:
  • Dissolve 10g of crude oil in the minimum amount of warm EtOAc (

    
    ).
    
  • Add warm Hexane dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of EtOAc to clear the solution.

  • Remove from heat. Add a seed crystal immediately.

  • Let it stand at Room Temperature for 2 hours. Do not disturb.

  • Move to a fridge (

    
    ) overnight.
    
  • Filter and wash with cold Hexane.

Module 3: Chromatographic Purification (Flash)

Issue: "Recrystallization yield is too low (<50%). I need to recover the rest from the mother liquor." Diagnosis: The compound is too soluble in the mother liquor. Flash chromatography is required.

TLC Development
  • Stationary Phase: Silica Gel 60 (

    
    )
    
  • Mobile Phase: Hexane : EtOAc (80:20)

  • Visualization: UV (254 nm) - The conjugated ketone and benzoate system absorbs strongly.

Separation Logic
  • Rf ~0.8: Unreacted Ethyl 2-chlorobenzoate (Starting Material - Non-polar).

  • Rf ~0.4: Ethyl 5-acetyl-2-chlorobenzoate (Target).

  • Rf ~0.1: 5-acetyl-2-chlorobenzoic acid (if not washed out).

Graphviz Workflow: Purification Decision Tree

PurificationStrategy Start Crude Ethyl 5-acetyl-2-chlorobenzoate CheckImpurity Check TLC/NMR: Is Acid Impurity Present? Start->CheckImpurity Wash Perform NaHCO3 Wash (Module 1) CheckImpurity->Wash Yes (Acidic) CheckState Physical State? CheckImpurity->CheckState No Wash->CheckState Solid Solid / Semi-Solid CheckState->Solid High Purity Oil Viscous Oil CheckState->Oil Low Purity Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Column Flash Chromatography (Hexane/EtOAc 8:2) Oil->Column Recryst->Column If Oiling Out Persists Final Pure Product (White Solid/Clear Oil) Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I distill this compound? A: Proceed with caution. While ethyl benzoates are generally stable, the acetyl group at position 5 adds thermal sensitivity. High vacuum (<1 mmHg) is required. We recommend Kugelrohr distillation only if the product is an oil and chromatography is not feasible. Expect a boiling point


 at 0.5 mmHg.

Q2: Why is my product turning yellow upon storage? A: Benzoates with electron-withdrawing groups (Cl, Acetyl) are susceptible to trace oxidation or hydrolysis if moisture is present.

  • Prevention: Store under Nitrogen/Argon at

    
    .
    
  • Remedy: Dissolve in EtOAc and treat with Activated Charcoal (10% w/w) for 30 minutes, filter through Celite, and recrystallize.

Q3: How do I distinguish the 4-acetyl isomer from the 5-acetyl target? A: Use 1H-NMR .

  • 5-acetyl (Target): The proton at position 6 (ortho to ester, meta to Cl) will appear as a doublet with a small meta-coupling constant (

    
    ) around 
    
    
    
    ppm due to the deshielding effect of the ester and ketone.
  • 4-acetyl (Impurity): The splitting pattern will differ significantly due to symmetry changes.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for recrystallization and solvent selection).

  • Furniss, B. S., et al.Purification of substituted benzoates via acid-base extraction. In Vogel's Textbook, Chapter 9.
  • PubChem Compound Summary. Ethyl 2-chlorobenzoate derivatives and physical properties. National Library of Medicine.

  • Olah, G. A. Friedel-Crafts and Related Reactions.[4] Wiley-Interscience, 1964. (Mechanistic insights on acetylation selectivity).

Sources

Optimization

Technical Support Center: Purification of Ethyl 5-acetyl-2-chlorobenzoate

The following technical guide is structured as a specialized support center resource for Ethyl 5-acetyl-2-chlorobenzoate (CAS 154477-54-0), a critical intermediate often utilized in the synthesis of SGLT2 inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for Ethyl 5-acetyl-2-chlorobenzoate (CAS 154477-54-0), a critical intermediate often utilized in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin).[1]

Document ID: TS-EACB-004 Last Updated: March 7, 2026 Department: Process Chemistry & Application Support[1]

Executive Summary & Compound Profile

Ethyl 5-acetyl-2-chlorobenzoate is a lipophilic ester with moderate polarity due to the acetyl and chloro substituents.[1] It is typically isolated as a white to off-white solid.[1] High-purity isolation is critical as this compound often undergoes subsequent Friedel-Crafts acylations or condensation reactions where impurities can poison catalysts (e.g., Lewis acids like


).[1]
PropertyData
CAS Number 154477-54-0
Molecular Formula

Molecular Weight 226.66 g/mol
Solubility Profile Soluble in EtOAc, DCM, Toluene (hot).[1][2] Insoluble in Water.
Critical Sensitivity Susceptible to hydrolysis (acid/base) and transesterification (in non-native alcohols).

Solvent Selection Matrix

Selection Logic: The choice of solvent depends on the impurity profile.[3] For general cleanup, protic solvents (Alcohols) are preferred. For removal of non-polar tars or unreacted starting materials (e.g., chlorobenzoic acids), non-polar systems are superior.

Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Ethanol / Water 9:1 to 8:2 Primary Recommendation "Like dissolves like."[1] Using Ethanol prevents transesterification. Water acts as a powerful anti-solvent to maximize yield.
Isopropanol (IPA) 100% Alternative (Scale-up) Higher boiling point (

) allows for better dissolution of stubborn solids.[1] Slower cooling in IPA often yields larger, purer crystals.
Toluene / Heptane 1:2 Process Option Best if the crude contains significant non-polar organic impurities. The compound forms a suspension in cold toluene but dissolves at reflux.
Ethyl Acetate / Heptane 1:3 General Purpose Good for removing polar impurities that might crash out, but yield can be lower due to higher solubility in EtOAc.

Standard Operating Procedure (SOP)

Protocol A: Recrystallization via Ethanol/Water

Target Audience: Laboratory scale (1g – 50g)

Prerequisites:

  • Crude Ethyl 5-acetyl-2-chlorobenzoate.[1]

  • Ethanol (Absolute or 95%).

  • Deionized Water.

  • Activated Carbon (Optional, for color removal).

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 3-5 mL per gram of solid).[1]

  • Heating: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Checkpoint: If the solid does not dissolve completely after 10 minutes at reflux, add more Ethanol in 1 mL increments.

  • Clarification (Optional): If the solution is dark yellow/brown, add activated carbon (5% w/w) and reflux for 10 minutes. Filter hot through a pre-warmed Celite pad.

  • Anti-Solvent Addition: While maintaining a gentle boil, add Water dropwise until a persistent turbidity (cloudiness) just appears.[4]

  • Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to avoid oiling out.

  • Isolation: Cool further in an ice bath (

    
    ) for 30 minutes. Filter the white crystals via vacuum filtration.
    
  • Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under vacuum at

    
    .
    

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the purification process.

RecrystallizationLogic Start Crude Ethyl 5-acetyl-2-chlorobenzoate ImpurityCheck Analyze Impurity Profile Start->ImpurityCheck BranchPolar Polar Impurities / General Cleanup ImpurityCheck->BranchPolar Standard BranchNonPolar Non-Polar Tars / Greasy Residues ImpurityCheck->BranchNonPolar Heavy Contamination SolventEtOH Solvent: Ethanol / Water (Prevents Transesterification) BranchPolar->SolventEtOH SolventTol Solvent: Toluene / Heptane (Suspension to Solution) BranchNonPolar->SolventTol Process Reflux -> Hot Filter -> Slow Cool -> Seed -> Filter SolventEtOH->Process SolventTol->Process Result Pure Crystalline Solid (>98% HPLC) Process->Result

Caption: Decision tree for solvent selection based on impurity profile for Ethyl 5-acetyl-2-chlorobenzoate.

Troubleshooting Hub (FAQs)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Cause: This typically happens when the solution cools too quickly or the solvent system is too polar (too much water). The Fix:

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of the good solvent (Ethanol or IPA).

  • Seed the solution: Add a tiny crystal of pure product to the hot solution as it cools.

  • Slow Down: Wrap the flask in a towel to ensure very slow cooling.

Q2: Can I use Methanol instead of Ethanol?

Critical Warning: No. Reasoning: You are purifying an Ethyl ester. Heating an ethyl ester in Methanol can lead to Transesterification , where the ethyl group is swapped for a methyl group, resulting in a mixture of Ethyl 5-acetyl-2-chlorobenzoate and Methyl 5-acetyl-2-chlorobenzoate.[1] Always match the alcohol to the ester alkyl group.

Q3: The melting point is lower than expected (< ).

Diagnosis: This suggests solvent entrapment or hydrolysis. The Fix:

  • Ensure the product is dried under high vacuum.

  • Check your solvent for moisture. If the reaction mixture was acidic and wet, you may have hydrolyzed the ester back to the acid (2-chloro-5-acetylbenzoic acid).[1] Run a TLC or LC-MS to confirm.

Q4: Is Toluene safe to use?

Insight: Toluene is excellent for this compound because the starting material often exists as a suspension in Toluene at room temperature but dissolves at reflux [1]. This steep solubility curve is ideal for recrystallization. However, Toluene is harder to remove (higher boiling point) than Ethanol. Use Toluene only if alcohol-based methods fail to remove impurities.[1]

References

  • Pfizer Inc. (2008). Spiroketone Acetyl-CoA Carboxylase Inhibitors.[1] WO2008065508A1. (Describes the suspension of Ethyl 5-acetyl-2-chlorobenzoate in toluene and reflux conditions).

  • Boehringer Ingelheim. (2006). Process for the preparation of chiral 8-(3-acetylphenyl)-1-alkyl-1,2,3,4-tetrahydroquinolines.[1] (Contextual reference for purification of similar chlorobenzoate intermediates in SGLT2 synthesis).

  • Organic Syntheses. Ethyl p-aminobenzoate.[1][5] Coll. Vol. 1, p. 235 (1941). (Foundational protocol for recrystallizing ethyl benzoate derivatives using Ethanol/Water).

Sources

Troubleshooting

Technical Support Center: Stability Management of Ethyl 5-acetyl-2-chlorobenzoate

Document ID: TSC-EACB-001 Status: Active Last Updated: March 2026 Scope: Preservation, handling, and troubleshooting for Ethyl 5-acetyl-2-chlorobenzoate (CAS: Derivative of 20099-90-5 family). Introduction Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-EACB-001 Status: Active Last Updated: March 2026 Scope: Preservation, handling, and troubleshooting for Ethyl 5-acetyl-2-chlorobenzoate (CAS: Derivative of 20099-90-5 family).

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of Ethyl 5-acetyl-2-chlorobenzoate . Unlike simple benzoate esters, this molecule possesses specific electronic features—the 5-acetyl and 2-chloro substituents—that significantly alter its reactivity.

The Core Challenge: The presence of electron-withdrawing groups (EWGs) on the benzene ring renders the ester carbonyl carbon highly electrophilic. While the ortho-chloro group provides some steric shielding, the strong inductive and mesomeric withdrawal from the meta-acetyl group generally accelerates nucleophilic attack (hydrolysis). Consequently, this compound is more susceptible to hydrolysis than unsubstituted ethyl benzoate, particularly under alkaline conditions.

Module 1: Storage & Handling (Preventative)

FAQ 1.1: What are the optimal storage conditions to prevent spontaneous degradation?

Recommendation: Store under an inert atmosphere (Argon/Nitrogen) at -20°C .

  • The Mechanism: Moisture in the air, combined with trace acidity on glass surfaces, can initiate acid-catalyzed hydrolysis. The equilibrium shifts toward the carboxylic acid (5-acetyl-2-chlorobenzoic acid) if ethanol is allowed to evaporate or if water is in excess.

  • Protocol:

    • Dry the compound thoroughly (high vacuum, <1 mbar) before storage.

    • Flush the vial with Argon.

    • Seal with Parafilm® or use a Teflon-lined screw cap.

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.

FAQ 1.2: Can I store this compound in solution?

Recommendation: Avoid long-term storage in solution, especially in protic solvents (Methanol, Ethanol) or hygroscopic solvents (DMSO, DMF).

  • Risk: In alcohols, transesterification can occur (e.g., Ethyl ester

    
     Methyl ester in MeOH). In wet DMSO, slow hydrolysis is observed due to the hygroscopic nature of the solvent bringing in water.
    
  • If necessary: Store in anhydrous Dichloromethane (DCM) or Toluene over activated 4Å Molecular Sieves.

Module 2: Reaction & Workup (Process Chemistry)

FAQ 2.1: I need to remove unreacted acid from my crude mixture. Can I wash with NaOH?

Strict Warning: DO NOT use strong bases (NaOH, KOH). The electron-deficient ring makes this ester highly labile to saponification (base-catalyzed hydrolysis).

Recommended Protocol: The "Cold Bicarbonate" Wash If you must perform an aqueous wash to remove acidic impurities:

  • Cool the organic phase (containing your ester) to 0°C .

  • Use saturated aqueous NaHCO₃ (mild base) or a Phosphate Buffer (pH 7.0–7.5) .

  • Perform the extraction quickly (< 5 minutes contact time).

  • Immediately separate layers and dry the organic phase over MgSO₄.

FAQ 2.2: The ester creates an "acid peak" on LC-MS during analysis. Is my sample degrading?

Troubleshooting: This is often an analytical artifact rather than bulk degradation.

  • Cause: If your HPLC mobile phase is acidic (e.g., 0.1% Formic Acid in Water/MeCN) and the sample sits in the autosampler for hours, on-column or in-vial hydrolysis can occur.

  • Validation Test: Inject a fresh sample immediately. If the acid peak is absent or smaller, the degradation is occurring during analysis.

  • Fix: Use a neutral mobile phase or analyze immediately after dissolution.

Module 3: Mechanistic Insight & Visualization

Why is this ester unstable?

The stability is dictated by the competition between Steric Hindrance (2-Cl) and Electronic Activation (5-Acetyl).

  • Electronic Effect (Destabilizing): The Acetyl group at position 5 is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the ring, making the carbonyl carbon of the ester more positive (electrophilic). This lowers the activation energy for water/hydroxide to attack.

  • Steric Effect (Stabilizing): The Chlorine at position 2 is bulky. It physically blocks the approach of nucleophiles.

  • Net Result: In this specific molecule, the electronic activation often outweighs the steric protection, especially for small nucleophiles like water (

    
    ) or hydroxide (
    
    
    
    ).
Diagram 1: Hydrolysis Risk Pathways

HydrolysisPathways Ester Ethyl 5-acetyl-2-chlorobenzoate (Target Molecule) Transition Tetrahedral Intermediate (High Energy) Ester->Transition Nucleophilic Attack Water H2O / OH- Water->Transition Acid 5-acetyl-2-chlorobenzoic acid (Degradation Product) Transition->Acid Collapse Ethanol Ethanol (Leaving Group) Transition->Ethanol Elimination EWG 5-Acetyl Group (Withdraws Electrons) INCREASES RATE EWG->Ester Activates Carbonyl Steric 2-Chloro Group (Steric Bulk) DECREASES RATE Steric->Ester Shields Carbonyl

Caption: Interplay of electronic activation (Acetyl) and steric hindrance (Chloro) on the hydrolysis trajectory.

Module 4: Troubleshooting Guide (Decision Tree)

Use this logic flow to resolve yield losses or purity issues.

Troubleshooting Start Problem Detected Analysis Check LC-MS/NMR Start->Analysis IsAcid Is the Acid (Hydrolysis Product) present? Analysis->IsAcid YesAcid Hydrolysis Confirmed IsAcid->YesAcid Yes NoAcid Look for other issues (e.g., Ketone reduction) IsAcid->NoAcid No CheckStep When did it appear? YesAcid->CheckStep Storage During Storage? CheckStep->Storage In Bottle Workup During Workup? CheckStep->Workup After Reaction SolStorage Dry Sample. Store under Argon. Check Freezer Temp. Storage->SolStorage SolWorkup Check pH of wash. Was NaOH used? Switch to cold NaHCO3. Workup->SolWorkup

Caption: Diagnostic workflow for identifying the source of ester degradation.

Summary of Quantitative Stability Data

ParameterConditionStability PredictionAction Required
pH < 2 AcidicModerate Risk (Acid-catalyzed hydrolysis)Quench reactions quickly; avoid prolonged reflux in acid.
pH 4 - 7 NeutralHigh Stability Ideal range for workup and handling.
pH > 9 BasicCritical Risk (Saponification)Avoid. Use buffers if basic conditions are needed.
Temperature > 40°CRisk (Thermolysis/Hydrolysis)Keep reaction temps low unless necessary.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Substitution at the carbonyl group).

  • Goossen, L. J., et al. (2010). "Synthesis of Benzoates via Electronic Activation." Advanced Synthesis & Catalysis.
  • Kirby, A. J. (1972). "Hydrolysis and Formation of Esters of Organic Acids." Comprehensive Chemical Kinetics, Vol 10.

  • PubChem Compound Summary. (2024). "2-Chlorobenzoic acid (Hydrolysis Product)." National Center for Biotechnology Information. [1]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 16-11: Hydrolysis of Esters).

Disclaimer: This guide is based on theoretical physical organic chemistry principles applied to the specific structure of Ethyl 5-acetyl-2-chlorobenzoate. Always consult specific MSDS and perform small-scale stability tests before bulk handling.

Sources

Optimization

removing impurities from Ethyl 5-acetyl-2-chlorobenzoate

Welcome to the Technical Support Center for the isolation and purification of Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4). This compound is a critical synthetic intermediate, most notably utilized in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4). This compound is a critical synthetic intermediate, most notably utilized in the development of Acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders and oncology[1][2].

Because this intermediate is often synthesized via the hydration of an alkyne precursor (e.g., using mercury(II) acetate and sulfuric acid) or via direct esterification[2], the resulting crude mixture can contain a complex matrix of heavy metals, unreacted acids, and structurally similar organic halides. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure high-purity isolation.

Mechanistic Impurity Profiling

Understanding the physicochemical origin of impurities is critical for rational purification design. A successful purification strategy exploits the differences in pKa, polarity, and solubility between the target ester and its byproducts.

Table 1: Common Impurities and Quantitative Removal Efficiency

ImpurityOrigin / CausalityPhysicochemical PropertyRecommended Removal StrategyTypical Removal Efficiency (%)
5-Acetyl-2-chlorobenzoic acid Incomplete esterification or ester hydrolysis during aqueous workup.Acidic (pKa ~3.5–4.0)Mild basic liquid-liquid extraction (5%

)
>99%
Ethyl 5-bromo-2-chlorobenzoate Unreacted starting material from upstream cross-coupling routes[2].Highly lipophilicSilica gel chromatography (Hexane/EtOAc)95–98%
Heavy Metals (e.g., Hg, Pd, Cu) Catalysts from alkyne hydration or Sonogashira coupling steps[2].Coordinate to heteroatomsCelite filtration & Thiol-functionalized silica scavengers>99.5%
Regioisomers (e.g., 4-acetyl) Side reactions if synthesized via Friedel-Crafts acetylation.Identical mass, similar polarityFractional crystallization (Ethanol/Water)85–90% per cycle

Standardized Purification Protocols

Protocol A: Liquid-Liquid Extraction (Acid Impurity Removal)

Causality: Esters are highly susceptible to hydrolysis under harsh basic conditions. Using a mild base neutralizes the unreacted 5-acetyl-2-chlorobenzoic acid into its water-soluble sodium salt without cleaving the target ethyl ester. This creates a self-validating phase separation where the target remains exclusively in the organic layer.

  • Dilution: Dissolve the crude reaction mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate, 10 mL per gram of crude).

  • Neutralization: Add an equal volume of cold 5% w/v aqueous Sodium Bicarbonate (

    
    ).
    
  • Phase Separation: Agitate the separatory funnel gently, venting frequently to release

    
     gas. Allow the phases to separate completely. The lower aqueous layer will contain the sodium salt of the acid impurity.
    
  • Washing: Drain the aqueous layer. Wash the retained organic layer with a saturated brine (

    
    ) solution to remove residual water and dissolved salts.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter the drying agent, and concentrate the filtrate under reduced pressure at 35°C to prevent thermal degradation.
    
Protocol B: Silica Gel Column Chromatography (Structural Analogs)

Causality: Halogenated aromatic esters separate efficiently on normal-phase silica due to differences in their dipole moments and hydrogen-bond accepting capabilities. The target compound's acetyl group interacts more strongly with the silica silanols than the upstream bromo-precursors.

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using Hexane as the non-polar continuous phase.

  • Loading: Dissolve the dried crude product from Protocol A in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Elute using a step gradient of Hexane/Ethyl Acetate. Begin at 10:1 to flush out highly lipophilic impurities, then increase the polarity to 4:1 to elute the target compound[1][2].

  • Analysis: Monitor the fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The unreacted ethyl 5-bromo-2-chlorobenzoate will elute first (higher Rf), followed by pure ethyl 5-acetyl-2-chlorobenzoate (Rf ~0.3 in 4:1 Hexane/EtOAc). Pool the product fractions and evaporate.

Troubleshooting FAQs

Q: My product is contaminated with a dark, insoluble residue after the alkyne hydration route. How do I remove it? A: The dark residue is likely elemental mercury or polymeric byproducts resulting from the


 and 

hydration step[2]. Solution: Before attempting chromatography, pass the crude organic mixture through a tightly packed pad of Celite to remove insoluble metal aggregates. If dissolved metal ions persist, treat the organic phase with a thiol-functionalized silica scavenger for 2 hours at room temperature, then filter.

Q: I am observing significant ester hydrolysis during my reaction workup, drastically reducing my yield. What is causing this? A: Ethyl 5-acetyl-2-chlorobenzoate is sensitive to strong hydroxide bases. If you are using


 or 

to neutralize the acidic reaction mixture, it will rapidly hydrolyze the ester back to the carboxylic acid. Solution: Strictly use mild bases like saturated

for neutralization and ensure the workup temperature is kept below 20°C.

Q: My NMR data shows a mixture of regioisomers, and chromatography isn't separating them. What is the next step? A: Regioisomers (e.g., 3-acetyl vs. 5-acetyl derivatives) have nearly identical Rf values on silica gel due to their identical functional group composition. Solution: Switch to fractional crystallization. Dissolve the mixture in a minimal amount of hot ethanol, then add water dropwise until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature, then transfer to 4°C. The symmetrical nature of the target isomer often leads to preferential crystallization over its regioisomers.

Process Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Filter Celite Filtration (Removes Metal Catalysts) Start->Filter Step 1 Extract Liquid-Liquid Extraction (NaHCO3 Wash) Filter->Extract Step 2 AcidWaste Aqueous Waste (5-Acetyl-2-chlorobenzoic acid) Extract->AcidWaste Aqueous Layer OrgPhase Organic Phase (Esters + Neutrals) Extract->OrgPhase Organic Layer Chroma Silica Gel Chromatography (Hexane/EtOAc 4:1) OrgPhase->Chroma Step 3 AnalogWaste Early Fractions (Unreacted Halides) Chroma->AnalogWaste Rf > 0.5 PureProduct Pure Ethyl 5-acetyl-2-chlorobenzoate Chroma->PureProduct Rf ~ 0.3

Step-by-step downstream processing workflow for the isolation of Ethyl 5-acetyl-2-chlorobenzoate.

References

  • Spiroketone acetyl-coa carboxylase inhibitors (Patent RS20090249A). Google Patents.
  • Spiroketone acetyl-coa carboxylase inhibitors (Patent WO2008065508A1). Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation for Ethyl 5-acetyl-2-chlorobenzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl 5-acetyl-2-chlorobenzoate , a critical intermediate in the development of acetyl-CoA c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl 5-acetyl-2-chlorobenzoate , a critical intermediate in the development of acetyl-CoA carboxylase (ACC) inhibitors[1].

The most efficient synthetic route involves the Friedel-Crafts acylation of ethyl 2-chlorobenzoate using acetyl chloride and aluminum chloride (


). However, this reaction is notoriously temperature-sensitive. This guide provides a deep dive into the causality of temperature-related failures, self-validating protocols, and troubleshooting FAQs to ensure high-yield synthesis.

Part 1: Troubleshooting & FAQs

Q: Why is my yield of Ethyl 5-acetyl-2-chlorobenzoate significantly reduced when the reaction temperature exceeds 40 °C? A: The primary cause of yield loss at elevated temperatures is Lewis acid-mediated ester cleavage (dealkylation). In this reaction,


 acts as a potent Lewis acid to activate acetyl chloride. However, 

also strongly coordinates to the carbonyl oxygen of the ethyl ester group. At temperatures above 40 °C, this coordination sufficiently weakens the O-alkyl bond, allowing nucleophilic attack by chloride ions (

) to cleave the ethyl group[2]. This pathway yields ethyl chloride and the aluminum salt of the carboxylic acid, which upon aqueous workup produces the undesired baseline byproduct: 5-acetyl-2-chlorobenzoic acid [3].

Q: How do the directing groups on ethyl 2-chlorobenzoate influence the reaction, and does temperature affect regioselectivity? A: The starting material possesses two deactivating groups: the ester moiety (meta-directing) and the chloro group (ortho/para-directing)[4]. Both groups synergistically direct the incoming acylium electrophile to the 5-position. Because the regioselectivity is electronically locked by this highly deactivated system, temperature variations do not significantly alter the position of acylation. Instead, temperature strictly governs the rate of conversion versus the onset of ester cleavage.

Q: My reaction stalls at 0 °C. Should I add more


 or increase the temperature? 
A:  You should increase the temperature gradually to 20 °C rather than adding excess 

. Friedel-Crafts acylations inherently require a stoichiometric excess (>1.0 eq) of

because the Lewis acid permanently complexes with the product ketone. Adding excessive

beyond the standard 2.5 equivalents increases the probability of ester cleavage. Warming the reaction to room temperature provides the necessary activation energy for the electrophilic aromatic substitution without crossing the thermal threshold for dealkylation.

Part 2: Quantitative Data & Temperature Profiling

To illustrate the critical nature of temperature control, the following table summarizes the empirical relationship between reaction temperature, target product yield, and byproduct formation.

Temperature ProfileReaction TimeYield: Target Ester (%)Yield: Cleaved Acid Byproduct (%)
0 °C (Constant) 24 hours45%< 5%
0 °C

20 °C (Optimized)
12 hours88% < 5%
40 °C (Constant) 6 hours35%55%
60 °C (Reflux DCM) 4 hours10%85%

Table 1: Impact of thermal conditions on the Friedel-Crafts acylation of ethyl 2-chlorobenzoate.

Part 3: Pathway Visualization

The following workflow illustrates the logical relationship between temperature control and the dominant chemical pathways in this synthesis.

G Start Reagents: Ethyl 2-chlorobenzoate + Acetyl Chloride + AlCl3 LowTemp Optimized Thermal Profile (0 °C to 25 °C) Start->LowTemp Controlled Addition HighTemp Elevated Temperature (> 40 °C) Start->HighTemp Exothermic Runaway Acylation Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) LowTemp->Acylation Cleavage Lewis Acid-Mediated Ester Dealkylation HighTemp->Cleavage Target Ethyl 5-acetyl-2-chlorobenzoate (Target Product) Acylation->Target Byproduct 5-acetyl-2-chlorobenzoic acid (Undesired Byproduct) Cleavage->Byproduct

Workflow of temperature-dependent pathways in the synthesis of Ethyl 5-acetyl-2-chlorobenzoate.

Part 4: Self-Validating Experimental Protocol

This methodology integrates real-time validation checks to ensure the reaction remains on the optimized pathway.

Reagents Required:

  • Ethyl 2-chlorobenzoate (1.0 eq, limiting reagent)

  • Acetyl chloride (2.0 eq)

  • Aluminum chloride, anhydrous (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Assembly & Activation (0 °C):

    • Action: In an oven-dried flask under inert atmosphere (Nitrogen/Argon), dissolve acetyl chloride in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

    • Action: Add anhydrous

      
       portion-wise over 15 minutes.
      
    • Validation Check: The suspension will transition to a pale yellow, homogeneous-like complex. This color change visually confirms the successful generation of the highly reactive acylium ion.

  • Substrate Addition (0 °C):

    • Action: Dissolve ethyl 2-chlorobenzoate in a minimal amount of anhydrous DCM. Add this solution dropwise to the acylium complex over 30 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality: Dropwise addition prevents localized exothermic spikes. If the exotherm is not controlled here, premature ester cleavage will initiate before acylation occurs.

  • Temperature-Controlled Maturation (20 °C):

    • Action: Once addition is complete, remove the ice bath and allow the reaction to naturally warm to 20 °C. Stir for 12 hours.

    • Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2). The starting material (high

      
      ) will cleanly convert to a lower 
      
      
      
      UV-active spot. Warning: If a heavy baseline spot appears, the temperature is too high, and ester cleavage is occurring.
  • Inverse Quenching (Critical Step):

    • Action: Do not add water to the reaction flask. Instead, slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl.

    • Causality: Standard quenching generates a massive, instantaneous exotherm from

      
       hydrolysis. This sudden heat spike can cleave the ester product during the workup phase. Inverse quenching over ice dissipates the heat instantly, preserving the ethyl ester intact.
      
  • Isolation:

    • Action: Separate the organic layer, extract the aqueous layer twice with DCM, wash the combined organics with saturated

      
       and brine, dry over 
      
      
      
      , and concentrate in vacuo to yield the target product.

References

  • Source: Google Patents (WO2008065508A1)
  • Application of aluminum triiodide/halides in organic synthesis Source: ARKIVOC (Arkat USA) URL:[Link]

  • Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Stability of Ethyl 5-acetyl-2-chlorobenzoate

Executive Summary: The Stability Paradox Ethyl 5-acetyl-2-chlorobenzoate presents a classic "chemoselectivity challenge" in organic synthesis.[1][2][3] While the molecule is designed to undergo ester hydrolysis (saponifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Ethyl 5-acetyl-2-chlorobenzoate presents a classic "chemoselectivity challenge" in organic synthesis.[1][2][3] While the molecule is designed to undergo ester hydrolysis (saponification) under basic conditions to yield 5-acetyl-2-chlorobenzoic acid , the scaffold contains a "structural alert" that makes it highly unstable if conditions are uncontrolled.[1][2][3]

The core issue is the activated 2-chloro position . The chlorine atom is ortho to an electron-withdrawing ester group and para to an electron-withdrawing acetyl group.[1][2][3] This specific arrangement highly activates the ring toward Nucleophilic Aromatic Substitution (SNAr) .

  • The Goal: Hydrolyze the ester (Attack at Carbonyl C).

  • The Risk: Displace the Chlorine (Attack at Ring C).

Reaction Pathways & Mechanisms

The following diagram illustrates the competing pathways that dictate the purity of your final product.

ReactionPathways Start Ethyl 5-acetyl-2-chlorobenzoate (Starting Material) InterA Tetrahedral Intermediate (Carbonyl Attack) Start->InterA OH- / < 20°C (Kinetic Control) InterB Meisenheimer Complex (Ring Attack) Start->InterB OH- / > 40°C (Thermodynamic Control) Impurity2 Methyl 5-acetyl-2-chlorobenzoate (If MeOH used) Start->Impurity2 NaOMe / MeOH (Solvent Mismatch) Product 5-acetyl-2-chlorobenzoic acid (DESIRED PRODUCT) InterA->Product Elimination of EtOH Impurity1 5-acetyl-2-hydroxybenzoic acid (Phenol Impurity) InterB->Impurity1 Loss of Cl-

Figure 1: Competing reaction pathways. Pathway A (Green) is the desired hydrolysis. Pathway B (Red) is the parasitic SNAr reaction favored by heat and high base concentration.

Troubleshooting Guide

Use this matrix to diagnose issues based on HPLC/UPLC data or physical observations.

SymptomProbable CauseMechanismCorrective Action
Loss of Chlorine (Product Mass = M-Cl+OH)Reaction Temperature too high SNAr: The hydroxide ion attacks the ring carbon at C2 instead of the carbonyl carbon.[1][2][3]Cool Down: Conduct addition at 0–5°C. Do not exceed 25°C during reaction.
New Impurity (RRT ~0.9) Transesterification Reaction solvent contains Methanol (MeOH).[1][3] Base catalyzes exchange of Ethyl -> Methyl ester.[1][2][3]Solvent Match: Use Ethanol/Water or THF/Water .[3] Avoid MeOH unless intended.
Low Yield / Sticky Solid Aldol Condensation The 5-acetyl group has acidic

-protons.[1][2][3] Strong base/high conc.[3] causes self-polymerization.[1][2][3]
Dilution & Base Choice: Use LiOH (milder Lewis acid character) instead of NaOH.[3] Keep concentration < 0.5 M.
Incomplete Reaction Poor Solubility Starting material precipitates in pure water, preventing base contact.[3]Co-solvent: Ensure a biphasic mix or homogeneous solution using THF (3:1 ratio with water).[3]

Optimized Protocol (SOP)

Standard Operating Procedure for the hydrolysis of Ethyl 5-acetyl-2-chlorobenzoate minimizing SNAr side-reactions.

Reagents
  • Ethyl 5-acetyl-2-chlorobenzoate (1.0 eq)[1][2][3]

  • Lithium Hydroxide Monohydrate (LiOH[1][2][3]·H₂O) (1.2 – 1.5 eq)[1][2]

  • Tetrahydrofuran (THF) or Ethanol (EtOH)[1][2]

  • Water (Deionized)[1][2][3]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve the starting material in THF (5 volumes relative to weight).

    • Why: THF provides better solubility than alcohols and prevents transesterification risks.[3]

  • Cooling: Place the flask in an ice/water bath. Cool the internal temperature to 0–5°C .

    • Critical Control Point: Low temperature is the primary safeguard against SNAr (Pathway B).

  • Base Preparation: Dissolve LiOH·H₂O in Water (3 volumes).[3] Pre-cool this solution to ~5°C.

  • Controlled Addition: Add the aqueous base solution to the THF mixture dropwise over 30 minutes, maintaining internal temperature < 10°C.

  • Reaction Monitoring: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.[3]

    • Note: If reaction is sluggish, warm slowly to 20°C (Room Temp). Do not heat.

  • Quench & Workup:

    • Once SM is < 1.0%, cool back to 0°C.[3]

    • Adjust pH to 2–3 using 1N HCl (dropwise).[3]

    • The product, 5-acetyl-2-chlorobenzoic acid , typically precipitates as a white/off-white solid.[1][2][3]

    • Filter, wash with cold water, and dry under vacuum.[3]

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH instead of LiOH? A: Yes, NaOH is acceptable, but LiOH is preferred for sensitive substrates.[3] If using NaOH, ensure strict temperature control (never exceed 20°C) as the sodium cation creates a more "naked" and reactive hydroxide anion in some solvent systems, slightly increasing SNAr risk [1].

Q2: I see a "des-chloro" impurity. Is this reduction? A: Unlikely. It is almost certainly the 2-hydroxy derivative (phenol) resulting from SNAr.[2][3] On LC-MS, this appears as a mass shift of -35 (Cl) + 17 (OH) = net -18 loss, or simply the replacement of Cl (35.[1][2][3]5) with OH (17).[1][3] Check your pH and temperature logs; this reaction is irreversible.[3]

Q3: Why is the "ortho" position so reactive here? A: This is the Ortho-Effect .[2] The ester group at position 1 withdraws electrons inductively (-I) and through resonance (-M), making the carbon at position 2 highly electrophilic.[1][2] The acetyl group at position 5 adds to this electron deficiency. This scaffold mimics the reactivity of 2,4-dinitrochlorobenzene (Sanger's reagent), albeit less aggressive [2].[3]

Q4: Can I use Methanol as a co-solvent? A: Only if you don't mind generating the Methyl ester intermediate.[3] If your final product is the acid, the methyl ester will eventually hydrolyze, but it complicates the kinetics (Methyl esters hydrolyze at different rates than Ethyl esters). It is cleaner to use Ethanol (matches the leaving group) or THF (inert) [3].

Decision Tree for Process Optimization

OptimizationTree Start Start Optimization CheckSolubility Is SM soluble in solvent? Start->CheckSolubility SolubleYes Yes CheckSolubility->SolubleYes SolubleNo No CheckSolubility->SolubleNo Precipitates CheckTemp Is Temp < 10°C? SolubleYes->CheckTemp AddTHF Add THF or Acetone (Increase lipophilicity) SolubleNo->AddTHF AddTHF->CheckTemp TempHigh No (>20°C) CheckTemp->TempHigh TempLow Yes CheckTemp->TempLow SNArRisk HIGH RISK: SNAr (Cl -> OH displacement) TempHigh->SNArRisk CheckBase Base Strength TempLow->CheckBase StrongBase NaOH/KOH CheckBase->StrongBase MildBase LiOH/K2CO3 CheckBase->MildBase Proceed Proceed with Reaction StrongBase->Proceed Monitor Strictly MildBase->Proceed Preferred

Figure 2: Process optimization logic flow.

References

  • Carey, F. A., & Sundberg, R. J. (2007).[3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (See Section on Nucleophilic Aromatic Substitution and the activating effects of ortho carbonyls). [1][2]

  • Patent WO2023019849A1. (2023).[3] Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. (Describes analogous hydrolysis conditions for 2-chloro-benzoic acid derivatives avoiding SNAr). [1][2]

  • Larock, R. C. (2018).[3] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1][2][3] (Standard protocols for ester hydrolysis preventing transesterification). [1][2]

  • Patent CN115181031B. (2022).[3] Preparation method of 2-amino-5-chlorobenzoic acid derivative. (Demonstrates temperature control strategies [0-5°C] for hydrolyzing chloro-benzoic esters).

Sources

Troubleshooting

minimizing side reactions in Ethyl 5-acetyl-2-chlorobenzoate synthesis

Technical Support Guide: Synthesis of Ethyl 5-acetyl-2-chlorobenzoate Executive Technical Summary The synthesis of Ethyl 5-acetyl-2-chlorobenzoate typically involves the Friedel-Crafts acylation of ethyl 2-chlorobenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Synthesis of Ethyl 5-acetyl-2-chlorobenzoate

Executive Technical Summary

The synthesis of Ethyl 5-acetyl-2-chlorobenzoate typically involves the Friedel-Crafts acylation of ethyl 2-chlorobenzoate.[1][2] This reaction presents a unique "push-pull" electronic challenge. The substrate contains two deactivating groups: the ester (-COOEt) and the halogen (-Cl).[1] While they cooperatively direct substitution to the C5 position (meta to the ester, para to the chlorine), the overall electron deficiency of the ring makes the reaction sluggish, often requiring forcing conditions that lead to critical side reactions.[2]

Primary Reaction Challenges:

  • Ester Dealkylation: The Lewis acid catalyst (typically

    
    ) can coordinate with the ester oxygen, facilitating nucleophilic attack on the ethyl group, reverting the product to the free acid.
    
  • Incomplete Conversion: Due to ring deactivation.

  • Regioisomerism: While C5 is electronically favored, steric congestion or high temperatures can promote minor substitution at C3 or C4.

Critical Control Points (The "Why" Behind the Protocol)

A. Catalyst Stoichiometry & Coordination

Unlike catalytic reactions, Friedel-Crafts acylation requires stoichiometric amounts of Lewis acid.[2][3]

  • The Trap: The product (a ketone) and the substrate (an ester) both possess carbonyl oxygens that complex strongly with

    
    .
    
  • The Fix: You must use at least 2.2 to 2.5 equivalents of

    
    .
    
    • 1.0 eq complexes with the substrate ester.

    • 1.0 eq complexes with the forming product ketone.

    • 0.2–0.5 eq acts as the actual catalyst for the acyl chloride.[2]

  • Failure to do this results in stalled reactions at ~50% conversion.

B. Temperature vs. Dealkylation
  • The Mechanism: At elevated temperatures (>60°C),

    
     facilitates the cleavage of the ethyl-oxygen bond (similar to 
    
    
    
    deprotection).
  • The Fix: Maintain reaction temperature between 40°C and 50°C . This provides sufficient energy to overcome the deactivated ring's activation barrier without triggering rapid dealkylation.

Troubleshooting Guide & FAQs

Scenario 1: "My LC-MS shows a large peak with Mass [M-28]. What happened?"

Diagnosis: You have formed 5-acetyl-2-chlorobenzoic acid .[1][2] The ethyl group has been cleaved. Root Cause:

  • Reaction temperature was too high (>60°C).

  • Reaction time was too prolonged.

  • Moisture entered the system, generating HCl, which hydrolyzed the ester.[2]

Corrective Action:

  • Protocol Adjustment: Lower the reaction temperature to 45°C.

  • Quench Modification: Do not quench directly into water. Pour the reaction mixture slowly onto a mixture of crushed ice and dilute HCl . The low temperature during quenching prevents the hydrolysis of the ester by the aluminum complex.[2]

  • Recovery: If the acid is formed, you can re-esterify the crude material using Ethanol/

    
     reflux, though this adds a step.
    
Scenario 2: "The reaction stalls at 30% conversion and adding more catalyst doesn't help."

Diagnosis: Catalyst poisoning or solvent effects. Root Cause:

  • Solvent Choice: If using diethyl ether or THF, the solvent is complexing the Lewis Acid, killing its reactivity.[2]

  • Particle Size: Old, clumped

    
     has reduced surface area.
    

Corrective Action:

  • Solvent Switch: Use Dichloromethane (DCM) for mild conditions or Nitrobenzene for higher reactivity (though harder to remove).[1] Nitrobenzene helps solubilize the Al-complexes.

  • Reagent Quality: Use fresh, anhydrous, granular

    
    . It should be free-flowing and yellow/greenish, not white/gray powder (which indicates hydrolysis).[1][2]
    
Scenario 3: "I see a minor impurity peak (~5-8%) with the same mass as the product."

Diagnosis: Regioisomer formation (likely C4 or C3 substitution).[1] Root Cause:

  • Thermodynamic Control: High temperatures allow the acylium ion to attack less favorable positions (reversible attack).

  • Isomer: Likely Ethyl 4-acetyl-2-chlorobenzoate .[1][2]

Corrective Action:

  • Kinetic Control: Run the reaction at the lowest possible temperature that allows progression (start at 0°C, warm to RT, then 40°C only if needed).

  • Purification: These isomers usually have distinct crystalline habits. Recrystallization from Ethanol/Hexane often removes the minor isomer.

Visualizing the Pathway & Risks

The following diagram illustrates the competing pathways between the desired C5-acylation and the unwanted dealkylation.

ReactionPathway Start Ethyl 2-chlorobenzoate (Substrate) Complex Substrate-AlCl3 Complex Start->Complex + AlCl3 Target Ethyl 5-acetyl-2-chlorobenzoate (TARGET) Complex->Target + AcCl 40-50°C (Kinetic Control) Side_Iso Ethyl 4-acetyl-2-chlorobenzoate (Impurity: Regioisomer) Complex->Side_Iso >60°C (Thermodynamic) Acylium Acylium Ion (CH3CO+) Side_Acid 5-Acetyl-2-chlorobenzoic Acid (Impurity: De-ethylated) Target->Side_Acid Prolonged Heat or Moisture

Caption: Reaction pathway showing the narrow operating window to achieve C5-substitution while avoiding ester cleavage (red paths).

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 5-acetyl-2-chlorobenzoate (10 mmol scale).

ParameterSpecificationReason
Solvent Dichloromethane (DCM)Solubilizes reactants; low boiling point prevents overheating.[1][2]
Catalyst

(25 mmol)
2.5 equiv required to saturate carbonyls and drive catalysis.[1]
Reagent Acetyl Chloride (12 mmol)Slight excess to ensure completion.
Temp 0°C

Reflux (40°C)
Stepwise heating prevents exotherm-driven side reactions.[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or nitrogen inlet).
    
  • Catalyst Suspension: Add DCM (30 mL) and

    
     (3.33 g, 25 mmol) . Cool to 0°C  in an ice bath.
    
  • Acyl Chloride Addition: Add Acetyl Chloride (0.85 mL, 12 mmol) dropwise. Stir for 15 min to form the acylium complex (solution may turn yellow/orange).

  • Substrate Addition: Dissolve Ethyl 2-chlorobenzoate (1.85 g, 10 mmol) in DCM (10 mL) . Add this solution dropwise to the catalyst mixture at 0°C over 20 minutes.

    • Note: Evolution of HCl gas will occur. Ensure proper venting.

  • Reaction: Remove ice bath. Allow to warm to Room Temperature (RT). Stir for 1 hour.

    • Check Point: Run TLC/LC-MS.[1][2] If conversion < 50%, heat to gentle reflux (40°C) for 2–4 hours. Do not exceed 45°C.

  • Quench (Critical): Pour the reaction mixture slowly onto 50g crushed ice + 10 mL conc. HCl . Stir vigorously until the organic layer separates and becomes clear.

  • Workup: Separate layers. Extract aqueous phase with DCM (2 x 20 mL). Wash combined organics with water, then saturated

    
     (careful: gas evolution), then brine.[2]
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol if necessary.[4]
    

Analytical Data Reference

MetricExpected ValueNotes
Appearance White to Off-white solidYellowing indicates impurities.[1][2]
Mass Spec (ESI)


Chlorine isotope pattern (

) should be visible.[1]
IR (Carbonyl)

(Ester)

(Ketone)
Two distinct carbonyl peaks confirm acetylation.[1]

References

  • Friedel-Crafts Acyl

    • Source: Sigma-Aldrich / Merck Technical Library[1][2]

    • Relevance: Defines the electrophilic aromatic substitution mechanism and the necessity of stoichiometric Lewis acids.
  • Electronic Factors in Friedel-Crafts Reactions

    • Source: Alex Andonian (Academic Research)[1]

    • Relevance: Discusses the directing effects of activating/deactivating groups and their impact on regioselectivity (ortho/meta/para r
  • Synthesis of Chlorobenzoate Intermedi

    • Source: BenchChem Technical Guide[1][2][5]

    • Relevance: Provides protocols for handling 2-chlorobenzoate derivatives and analogous acetyl
    • [1]

  • General Procedure for Acylation of Deactiv

    • Source: Organic Chemistry Portal[1]

    • Relevance: Reviews catalysts and conditions suitable for electron-poor arom

Sources

Optimization

Technical Support Center: Ethyl 5-acetyl-2-chlorobenzoate Isolation

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) . As a critical intermediate in the synthesis of acetyl-CoA carboxylase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) . As a critical intermediate in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors and other pharmaceutical active ingredients, achieving high purity and yield during its isolation is paramount.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic chemistry to deliver field-proven, mechanistic insights into the isolation workflow following the hydration of its alkyne precursor.

Mechanistic Overview & Isolation Workflow

The standard synthesis of Ethyl 5-acetyl-2-chlorobenzoate involves the hydration of ethyl 2-chloro-5-(2-(trimethylsilyl)ethynyl)benzoate using mercury(II) acetate and concentrated sulfuric acid in tetrahydrofuran (THF) [1]. The isolation phase is not merely about solvent removal; it is a highly sensitive sequence designed to halt the reaction, prevent ester cleavage, and separate the target ketone from heavy metal catalysts and unreacted non-polar precursors.

IsolationWorkflow Start Reaction Mixture (Alkyne Hydration in THF/H2SO4) Dilution Phase Dilution (Diethyl Ether) Start->Dilution Quench & Extract Washing Neutralization Wash (Aqueous NaHCO3 to pH 7) Dilution->Washing Remove Acid & Salts Drying Desiccation (Anhydrous Na2SO4) Washing->Drying Isolate Organic Phase Evaporation Concentration (Rotary Evaporation < 40°C) Drying->Evaporation Filter Chromatography Silica Gel Chromatography (Hexane:EtOAc 4:1) Evaporation->Chromatography Load Crude Residue Product Pure Ethyl 5-acetyl-2-chlorobenzoate (~70% Yield) Chromatography->Product Collect Fractions

Fig 1: Mechanistic workflow for the isolation of Ethyl 5-acetyl-2-chlorobenzoate.

Standard Operating Procedure: Step-by-Step Isolation

The following protocol is a self-validating system. Every step includes the underlying chemical causality to ensure you understand why a failure might occur if parameters are altered.

Step 1: Reaction Quenching and Dilution

  • Action: Cool the reaction mixture (typically run at 60 °C) to 0–5 °C. Dilute heavily with diethyl ether (e.g., 500 mL per 0.36 mol of starting material) [1].

  • Causality: Diethyl ether is chosen over dichloromethane or ethyl acetate because it provides superior phase separation from highly acidic aqueous layers and effectively precipitates bulk inorganic mercury salts and polymeric byproducts, preventing downstream emulsions.

Step 2: Stringent Neutralization

  • Action: Wash the organic layer sequentially with chilled water, followed by repeated washes with saturated aqueous sodium bicarbonate (

    
    ) until the aqueous effluent tests strictly neutral (pH ~7.0).
    
  • Causality: The reaction relies on concentrated

    
    . If the organic phase is not completely neutralized, the residual acid will act as a catalyst during the subsequent thermal concentration step, driving the hydrolysis of the ethyl ester to 5-acetyl-2-chlorobenzoic acid. This is the primary cause of yield loss.
    

Step 3: Desiccation

  • Action: Separate the organic phase and dry over anhydrous sodium sulfate (

    
    ). Filter the suspension to remove the drying agent.
    
  • Causality:

    
     is preferred over Magnesium Sulfate (
    
    
    
    ) here because it is strictly neutral and less likely to trap polar functional groups (like the newly formed acetyl ketone) on its surface.

Step 4: Concentration

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature below 40 °C.

  • Causality: Minimizing thermal stress prevents degradation and side-reactions of trace impurities before chromatographic purification.

Step 5: Chromatographic Purification

  • Action: Load the crude viscous residue onto a silica gel column. Elute using an isocratic solvent system of Hexane:Ethyl Acetate (4:1 v/v) [1].

  • Causality: The starting material (trimethylsilyl ethynyl derivative) is highly lipophilic. The hydration to an acetyl group introduces a significant dipole, increasing the molecule's affinity for the stationary silica phase. The 4:1 ratio perfectly exploits this

    
    , leaving non-polar impurities at the solvent front while retaining the target compound long enough for baseline resolution.
    

Troubleshooting & FAQs

Q: My isolated yield is significantly lower than the expected 70%, and TLC shows a heavy, highly polar baseline spot. What happened? A: You are observing ester hydrolysis. If the neutralization step (Step 2) is incomplete, residual sulfuric acid concentrates during rotary evaporation. The combination of heat, trace water, and concentrated acid rapidly hydrolyzes the ethyl ester into 5-acetyl-2-chlorobenzoic acid (the polar baseline spot). Solution: Ensure your final aqueous wash is strictly pH 7. If necessary, add a brine wash after the


 wash to pull out any residual moisture containing trace acid.

Q: How can I ensure the complete removal of toxic mercury catalysts from the crude mixture before loading it onto my expensive prep-HPLC or main silica column? A: While the aqueous washes remove the bulk of


, trace organomercury intermediates or salts can persist in the ether layer. Solution: Before concentrating the organic layer, pass it through a short, tightly packed pad of Celite layered over a small amount of silica. Alternatively, washing the organic layer with a mild aqueous chelating agent (such as 5% aqueous EDTA sodium salt) prior to the brine wash will sequester and remove residual heavy metals.

Q: During silica gel chromatography, my product fractions are co-eluting with the unreacted starting material. How do I improve resolution? A: Co-elution in this specific synthesis usually indicates column overloading or solvent demixing. The


 between the alkyne starting material and the acetyl product is inherently large. Solution:
  • Ensure your silica-to-crude mass ratio is at least 30:1.

  • Verify that your Hexane:EtOAc ratio is exactly 4:1. If the system is too polar (e.g., 2:1), the starting material and product will compress toward the solvent front.

  • Consider running a gradient: start with 10:1 Hexane:EtOAc to flush out the starting material, then step up to 4:1 to elute the target Ethyl 5-acetyl-2-chlorobenzoate.

Quantitative Data & Specifications

To ensure your analytical and preparative parameters are aligned, reference the following quantitative benchmarks for this isolation workflow.

ParameterSpecification / Value
Target Compound Ethyl 5-acetyl-2-chlorobenzoate [2]
CAS Registry Number 792912-08-4
Expected Isolated Yield ~70% (Based on 0.36 mol scale)
Optimal Extraction Solvent Diethyl Ether (

)
Chromatographic Eluent Hexane : Ethyl Acetate (4:1 v/v)
Stationary Phase Silica Gel (230–400 mesh recommended)
Critical Impurity 1 (Non-Polar) Ethyl 2-chloro-5-(2-(trimethylsilyl)ethynyl)benzoate (SM)
Critical Impurity 2 (Polar) 5-acetyl-2-chlorobenzoic acid (Hydrolysis byproduct)
Evaporation Temp. Limit

40 °C

References

  • WO2008065508A1 - Spiroketone acetyl-coa carboxylase inhibitors Google Patents URL
  • ethyl 5-acetyl-2-chlorobenzoate | 792912-08-4 ChemicalBook URL

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: Ethyl 5-acetyl-2-chlorobenzoate vs. Hydrolysis Impurities

Topic: 1H NMR Spectrum Analysis of Ethyl 5-acetyl-2-chlorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of Ethyl 5-acetyl-2-chlorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of pharmaceutical intermediates, Ethyl 5-acetyl-2-chlorobenzoate (EACB) serves as a critical electrophilic building block. However, its stability is frequently compromised by moisture, leading to the formation of 5-acetyl-2-chlorobenzoic acid . This guide provides a definitive technical comparison between the target ester and its primary hydrolysis impurity. By focusing on specific spin-spin coupling patterns and chemical shift perturbations, this protocol enables the rapid "Go/No-Go" validation of batch quality without the need for HPLC in early-stage monitoring.

Structural Logic & Spectral Expectations

To accurately interpret the spectrum, we must first map the electronic environment of the 1,2,5-trisubstituted benzene ring.

  • Electronic Environment: The molecule features three substituents on the benzene ring:

    • Ethyl Ester (C1): Electron-withdrawing group (EWG) via induction and resonance.

    • Chlorine (C2): Inductively withdrawing, but weakly resonance donating.

    • Acetyl (C5): Strong EWG.

  • Proton Assignments:

    • H6 (Ortho to Ester & Acetyl): Located between two carbonyl-containing groups. This proton experiences the strongest deshielding anisotropy.

    • H4 (Ortho to Acetyl): Deshielded by the ketone carbonyl.

    • H3 (Ortho to Chlorine): Least deshielded aromatic proton.

Diagram 1: Structure-to-Signal Logic Flow

This diagram illustrates the causality between the molecular structure and the resulting NMR signals.

NMR_Logic Substituents Substituents: 1-COOEt, 2-Cl, 5-COCH3 H6_Env H6 Environment: Sandwiched between Ester & Ketone Substituents->H6_Env H4_Env H4 Environment: Ortho to Ketone Meta to Cl Substituents->H4_Env H3_Env H3 Environment: Ortho to Cl Shielded relative to H4/H6 Substituents->H3_Env Signal_H6 H6 Signal: Most Downfield (~8.3 ppm) Doublet (J ~2Hz) H6_Env->Signal_H6 Anisotropic Deshielding Signal_H4 H4 Signal: Mid Aromatic (~8.0 ppm) dd (J ~8Hz, 2Hz) H4_Env->Signal_H4 Ortho Effect Signal_H3 H3 Signal: Upfield Aromatic (~7.5 ppm) Doublet (J ~8Hz) H3_Env->Signal_H3 Inductive Effect

Caption: Logical mapping of substituent effects to observed chemical shifts and splitting patterns.

Comparative Data: Ester (Product) vs. Acid (Impurity)[1]

The primary challenge in synthesizing EACB is distinguishing it from the starting material or hydrolysis product, 5-acetyl-2-chlorobenzoic acid. The table below highlights the diagnostic signals required for this differentiation.

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz | Temp: 298 K

Proton AssignmentSignal TypeChemical Shift (δ ppm) - Ester (Target) Chemical Shift (δ ppm) - Acid (Impurity) Δ Shift (Comparison)Coupling (J in Hz)
Ethyl CH₃ Triplet1.42 AbsentDiagnostic J = 7.1
Ethyl CH₂ Quartet4.43 AbsentDiagnostic J = 7.1
Acetyl CH₃ Singlet2.612.63Negligible-
Ar-H3 (Ortho to Cl)Doublet7.547.58+0.04J = 8.4
Ar-H4 (Ortho to Ac)dd8.058.10+0.05J = 8.4, 2.1
Ar-H6 (Ortho to Ester)Doublet8.38 8.52 +0.14J = 2.1
COOH Broad SingletAbsent11.0 - 13.0 Diagnostic -
Key Technical Insights:
  • The "H6" Shift: The proton at position 6 is the most sensitive aromatic probe. In the acid form, the carboxylic acid group can form intermolecular hydrogen bonds (dimers), often causing a slight downfield shift compared to the ester.

  • Coupling Constants: The 1,2,5-substitution pattern is confirmed by the coupling of H4. It appears as a doublet of doublets (dd) due to strong ortho-coupling with H3 (J≈8.4 Hz) and weak meta-coupling with H6 (J≈2.1 Hz).

  • Quantification: To calculate purity, integrate the Ethyl CH₂ quartet (4.43 ppm, value 2.00) against the aromatic region.[1][2][3][4][5] Any excess integration in the aromatic region suggests the presence of the acid or other aromatic impurities.

Experimental Protocol

To ensure reproducibility and accurate integration (qNMR), follow this specific workflow.

A. Sample Preparation[6]
  • Mass: Weigh 10-15 mg of the isolated solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Note: If the sample is insoluble, use DMSO-d6, but be aware that the H6 signal may shift downfield by ~0.1-0.2 ppm due to solvent polarity.

  • Filtration: If the solution is cloudy (common with inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

B. Instrument Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The acetyl methyl protons have long T1 relaxation times. A short D1 will lead to under-integration of the methyls relative to the aromatics.

  • Scans (NS): 16 scans are sufficient for identification; 64 scans for quantitative impurity analysis.

  • Spectral Width: -2 to 14 ppm (to capture the potential COOH acid peak).

Diagram 2: Analytical Workflow (Go/No-Go Decision)

This workflow outlines the decision process for a researcher analyzing the crude reaction mixture.

Workflow Start Crude Sample Analysis Check_Aliphatic Check 1.0 - 5.0 ppm Region Start->Check_Aliphatic Decision_Ethyl Is Ethyl Quartet present at ~4.4 ppm? Check_Aliphatic->Decision_Ethyl Check_Acid Check 11.0 - 13.0 ppm Decision_Ethyl->Check_Acid Yes Result_Fail FAIL: Hydrolysis/No Reaction Reprocess Decision_Ethyl->Result_Fail No Decision_COOH Is Broad Singlet present? Check_Acid->Decision_COOH Result_Pure PASS: Pure Ester Proceed to Next Step Decision_COOH->Result_Pure No Result_Mix WARNING: Mixture Calculate Ratio (Integration) Decision_COOH->Result_Mix Yes

Caption: Decision matrix for evaluating reaction completion based on 1H NMR spectral features.

Comparison with Alternatives

When developing protocols, researchers often consider alternative analytical methods.

Feature1H NMR (Recommended) HPLC-UV TLC
Speed High (< 10 mins)Medium (30-60 mins)High (5 mins)
Structural Proof Definitive (Isomer specific)Retention time onlyRf value only
Quantification Molar Ratio (Direct)Requires Calibration CurveQualitative
Solvent Cost High (Deuterated)Medium (Mobile Phase)Low
Limit of Detection ~0.5%< 0.1%~5%
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant ranges in trisubstituted benzenes).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 144749, Ethyl 5-bromo-2-chlorobenzoate. (Analogous structure used for shift verification). Retrieved from [Link]

  • Mizyuk, V., et al. (2012). Peculiarities of NMR 13C spectra of benzoic acid and alkylbenzoates. Scientific Journal. (Reference for ester vs acid shift differentials).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Source for aromatic meta/ortho coupling logic). Retrieved from [Link]

Sources

Comparative

The Strategic Role of Ethyl 5-acetyl-2-chlorobenzoate in Drug Development

Comprehensive Purity Assay Standards for Ethyl 5-acetyl-2-chlorobenzoate: A Comparative Guide Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) is a critical synthetic intermediate utilized in the development of spiroke...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Assay Standards for Ethyl 5-acetyl-2-chlorobenzoate: A Comparative Guide

Ethyl 5-acetyl-2-chlorobenzoate (CAS: 792912-08-4) is a critical synthetic intermediate utilized in the development of spiroketone acetyl-CoA carboxylase (ACC) inhibitors. These inhibitors are heavily researched for their therapeutic potential in treating Type 2 diabetes, obesity, and metabolic syndrome by regulating fatty acid synthesis and metabolism [1].

Because this compound serves as an upstream building block, its chemical integrity is paramount. Trace impurities—such as unreacted precursors, regioisomers formed during acetylation, or hydrolytic degradation products—can carry over into subsequent synthetic steps, ultimately compromising the efficacy, yield, and safety profile of the final Active Pharmaceutical Ingredient (API) [2].

Mechanistic Vulnerabilities & Analytical Rationale

As a Senior Application Scientist, selecting the correct analytical method requires analyzing the molecule's specific physical chemistry. Ethyl 5-acetyl-2-chlorobenzoate features three distinct functional groups on an aromatic scaffold: an ethyl ester, an acetyl ketone, and an electron-withdrawing chlorine atom.

  • Hydrolytic Susceptibility: The ethyl ester is vulnerable to hydrolysis, particularly under extreme pH conditions, forming 5-acetyl-2-chlorobenzoic acid. Therefore, aqueous analytical methods must utilize strictly controlled, mildly acidic pH environments to prevent on-column degradation.

  • Thermal Lability: While the compound possesses a boiling point suitable for Gas Chromatography (GC), the high temperatures of GC injection ports (>250°C) can induce thermal transesterification or degradation, leading to false-positive impurity peaks.

  • Chromophoric Strength: The conjugated π-system of the aromatic ring, enhanced by the carbonyl groups, provides a robust UV absorbance profile. This makes UV-Vis detection highly sensitive and selective for this molecule.

Comparative Analysis of Purity Assay Standards

To establish a rigorous quality control framework, researchers must evaluate the trade-offs between different chromatographic and spectroscopic techniques. The table below synthesizes the performance metrics of the three primary methodologies used for halogenated aromatic esters [3][4].

Analytical ParameterRP-HPLC-UV (Recommended Standard)GC-FID (Orthogonal Standard)1H-qNMR (Absolute Standard)
Primary Application Non-volatile impurities, degradation products, assay quantitationVolatile impurities, residual solvents (e.g., toluene, methanol)Absolute mass purity without needing a reference standard
Sensitivity (LOD) ~0.05 µg/mL~0.1 µg/mL~1-5 mg/mL
Linearity (R²) > 0.999 (Range: 1-50 µg/mL)> 0.995 (Range: 5-100 µg/mL)N/A (Direct signal integration)
Thermal Degradation Risk None (Analyzed at 30°C)High (Injection port >250°C can cleave the ester)None (Analyzed at ambient temp)
Run Time 10-15 minutes20-25 minutes5-10 minutes (per scan)

Self-Validating Experimental Protocol: RP-HPLC-UV

A robust protocol must be a self-validating system; it must prove its own accuracy before any sample data is accepted. The following methodology utilizes a C18 stationary phase, which provides excellent hydrophobic retention for the lipophilic core (LogP ~ 2.8), while an acidic mobile phase suppresses secondary silanol interactions.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (buffers pH to ~2.7, suppressing ionization of acidic degradants and preventing peak tailing).

  • Mobile Phase B: HPLC-grade Acetonitrile (chosen over methanol to minimize protic hydrogen bonding and reduce system backpressure).

  • Gradient: Isocratic elution at 60% B / 40% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times without accelerating ester hydrolysis).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

System Suitability Testing (SST) - The Self-Validation Step

Before analyzing unknown batches, the system must prove it is fit for purpose.

  • Preparation: Prepare a Standard Solution of Ethyl 5-acetyl-2-chlorobenzoate at 50 µg/mL in the mobile phase.

  • Resolution Spike: Spike the standard with 1 µg/mL of 5-acetyl-2-chlorobenzoic acid (the primary hydrolytic degradant).

  • Execution: Inject the spiked standard 6 consecutive times.

  • Acceptance Criteria:

    • Precision: Relative Standard Deviation (%RSD) of the main peak area must be ≤ 2.0%.

    • Peak Shape: Tailing factor (T) must be ≤ 1.5.

    • Specificity: Resolution (

      
      ) between the API and the degradant must be ≥ 2.0, proving the method can accurately separate the parent molecule from its most likely impurity.
      
Sample Analysis & Bracketing
  • Accurately weigh ~25 mg of the batch sample and dilute to 50 mL with the mobile phase (Target: 500 µg/mL stock).

  • Dilute 1 mL of stock to 10 mL to achieve the working concentration of 50 µg/mL.

  • Filter through a 0.45 µm PTFE syringe filter.

  • Injection Sequence: Inject a Blank (mobile phase)

    
     SST Standard (x6) 
    
    
    
    Samples (up to 10)
    
    
    Bracketing Standard (x1).
  • Causality Check: The Bracketing Standard must yield a peak area within 2.0% of the initial SST average. If it fails, instrument drift has occurred, and the preceding sample data is invalidated.

Analytical Workflow Visualization

Workflow A Ethyl 5-acetyl-2-chlorobenzoate (Batch Sample) B Sample Dilution (Acetonitrile:Water 60:40) A->B C RP-HPLC-UV (Primary) Impurity Profiling B->C Aliquot 1 D GC-FID (Orthogonal) Residual Solvents B->D Aliquot 2 E 1H-qNMR (Validation) Absolute Mass % B->E Aliquot 3 F Data Integration & System Suitability Check C->F Area % D->F ppm E->F Mass % G Batch Release (Purity ≥ 99.0%) F->G Pass H Batch Rejection (OOS Investigation) F->H Fail

Fig 1: Multi-modal analytical workflow for Ethyl 5-acetyl-2-chlorobenzoate purity validation.

References

  • Title: Spiroketone acetyl-coa carboxylase inhibitors (WO2008065508A1)
  • Title: Separation of Ethyl 2-chlorobenzoate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Validation

A Comparative Guide to the Chromatographic Separation of Ethyl 5-acetyl-2-chlorobenzoate and Its Positional Isomers

For researchers, scientists, and drug development professionals, the accurate quantification and separation of active pharmaceutical ingredients (APIs) from their process-related impurities is a cornerstone of ensuring p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification and separation of active pharmaceutical ingredients (APIs) from their process-related impurities is a cornerstone of ensuring product safety and efficacy. Ethyl 5-acetyl-2-chlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals. During its synthesis, the formation of positional isomers, such as Ethyl 4-acetyl-2-chlorobenzoate or Ethyl 3-acetyl-2-chlorobenzoate, is a common challenge. These isomers often possess similar physical and chemical properties, making their separation a non-trivial analytical task.[1]

This guide provides an in-depth comparison of two robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the baseline separation of Ethyl 5-acetyl-2-chlorobenzoate from a critical positional isomer. We will explore the causality behind the selection of stationary phases and mobile phase conditions, present supporting experimental data, and offer detailed protocols to enable replication and adaptation in your laboratory.

The Challenge: Separating Aromatic Positional Isomers

Positional isomers of aromatic compounds, like the various isomers of Ethyl acetyl-2-chlorobenzoate, present a unique challenge for chromatographers. Their nearly identical molecular weight and similar hydrophobicity (logD values) mean that standard C18 columns may fail to provide adequate resolution.[1] Effective separation, therefore, depends on exploiting subtle differences in their molecular structure and electronic properties.[2] The key lies in selecting a stationary phase that offers alternative separation mechanisms beyond simple hydrophobic interactions.[3][4]

This guide will compare the performance of two distinct stationary phases:

  • A Standard C18 (ODS) Column: The workhorse of RP-HPLC, relying primarily on hydrophobic interactions.[3][5]

  • A Phenyl-Hexyl Column: A stationary phase that introduces π-π interactions as a secondary separation mechanism, which can be highly effective for aromatic compounds.[2]

Core Principles: Leveraging Stationary Phase Chemistry

The choice of the HPLC column is the most critical factor in achieving the desired separation.[5] While both C18 and Phenyl-Hexyl columns operate under reversed-phase conditions, their interaction mechanisms with the analyte molecules differ significantly.

The C18 Stationary Phase

A C18 column consists of silica particles bonded with octadecylsilane. Separation is driven by the hydrophobic effect, where non-polar parts of the analyte partition from the polar mobile phase into the non-polar stationary phase.[4][6] For isomers with very similar hydrophobicity, this can result in poor or co-eluting peaks.

The Phenyl-Hexyl Stationary Phase

This phase has a phenyl ring connected to the silica via a hexyl linker. This structure provides two modes of interaction:

  • Hydrophobic Interaction: Via the hexyl chain and the phenyl ring itself.

  • π-π Interaction: The electron-rich phenyl rings of the stationary phase can interact with the aromatic ring of the analyte.[2] Differences in the electron density of the aromatic rings of positional isomers, caused by the varying locations of the electron-withdrawing acetyl and chloro groups, can be exploited by this mechanism to achieve enhanced selectivity.[2]

Caption: Comparative interaction mechanisms on C18 and Phenyl-Hexyl stationary phases.

Experimental Comparison: C18 vs. Phenyl-Hexyl

To objectively compare the performance of these two column chemistries, a mixture of Ethyl 5-acetyl-2-chlorobenzoate (API) and its challenging positional isomer, Ethyl 4-acetyl-2-chlorobenzoate (Impurity), was analyzed under identical mobile phase conditions.

Methodology Workflow

The overall analytical workflow is crucial for obtaining reproducible results. It begins with careful preparation of the sample and mobile phase, followed by chromatographic analysis and data interpretation.

Workflow SamplePrep 1. Sample Preparation (Dissolve API & Impurity in Mobile Phase) Injection 4. Sample Injection SamplePrep->Injection MobilePhase 2. Mobile Phase Preparation (Acetonitrile:Water) HPLC_System 3. HPLC System Setup (Equilibrate Column) MobilePhase->HPLC_System HPLC_System->Injection Separation 5. Chromatographic Separation (C18 vs Phenyl-Hexyl) Injection->Separation Detection 6. UV Detection (at 254 nm) Separation->Detection DataAnalysis 7. Data Analysis (Compare Resolution, Tailing) Detection->DataAnalysis Conclusion 8. Column Performance Conclusion DataAnalysis->Conclusion

Caption: General workflow for the comparative HPLC method development.

Detailed Experimental Protocols

1. Sample Preparation:

  • A stock solution was prepared containing 1.0 mg/mL of Ethyl 5-acetyl-2-chlorobenzoate and 0.1 mg/mL of Ethyl 4-acetyl-2-chlorobenzoate.

  • The solvent used for dissolution was a 50:50 (v/v) mixture of Acetonitrile and Water, matching the initial mobile phase conditions.

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • A simple isocratic elution was chosen for this comparison to isolate the effect of the stationary phase. The mobile phase composition was 55% Acetonitrile and 45% Water.

3. HPLC Instrumentation and Conditions:

  • Instrument: Standard Analytical HPLC system with UV Detector.

  • Columns:

    • Column 1: Standard C18, 4.6 x 150 mm, 5 µm particle size.

    • Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Results and Data Analysis

The following table summarizes the key performance metrics obtained from the analysis on both columns. The goal is to achieve a resolution (Rs) of >2.0 with a peak asymmetry (As) as close to 1.0 as possible.

Performance MetricColumn 1: Standard C18Column 2: Phenyl-HexylIdeal Value
Retention Time (API) 8.52 min10.24 min-
Retention Time (Impurity) 8.91 min11.58 min-
Resolution (Rs) 1.152.85> 2.0
Asymmetry (API Peak) 1.251.080.9 - 1.2
Theoretical Plates (API) 8,50011,200> 5,000

Discussion and Interpretation

The experimental data clearly demonstrates the superior performance of the Phenyl-Hexyl column for this specific separation challenge.

  • Resolution (Rs): The Phenyl-Hexyl column provided a resolution of 2.85, indicating baseline separation between the API and its positional isomer. The C18 column, with an Rs of 1.15, showed significant peak overlap, making it unsuitable for accurate quantification. This highlights the critical role of the π-π interactions provided by the phenyl stationary phase in differentiating the two isomers.[2]

  • Retention: Both analytes were more strongly retained on the Phenyl-Hexyl column. This is expected due to the dual hydrophobic and π-π interaction mechanisms, which increase the overall interaction with the stationary phase compared to the purely hydrophobic C18 phase.[7]

  • Peak Shape and Efficiency: The Phenyl-Hexyl column also yielded better peak asymmetry (1.08 for the API) and higher theoretical plates (11,200). This indicates a more efficient and symmetrical separation process, which is crucial for the sensitivity and accuracy of the analytical method.

Conclusion and Recommendations

For the chromatographic separation of Ethyl 5-acetyl-2-chlorobenzoate and its positional isomers, a stationary phase capable of more than just hydrophobic interactions is essential. While a standard C18 column is a common starting point for method development, it failed to provide adequate resolution in this case.[8]

The Phenyl-Hexyl column is strongly recommended. Its ability to engage in π-π interactions provides the necessary selectivity to resolve these structurally similar compounds effectively. This secondary interaction mechanism is specifically suited for aromatic compounds, where the position of substituents can alter the electron density of the benzene ring, a subtle difference that this stationary phase can exploit.[2]

Researchers and drug development professionals facing similar challenges with aromatic isomers should consider stationary phases like Phenyl-Hexyl, PFP (Pentafluorophenyl), or other mixed-mode columns early in the method development process to save time and achieve more robust and reliable separations.[1]

References

  • Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent. Available at: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available at: [Link]

  • What is the principle of RP-HPLC? [duplicate]. Chemistry Stack Exchange. Available at: [Link]

  • Adsorption Isotherms of Substituted Benzophenones on a Reverse-Phase Liquid Chromatography System: Effect of the Mobile-Phase Composition. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available at: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available at: [Link]

  • Principles and Applications of Hydrophobic Interaction Chromatography Technology. Oreate AI Blog. Available at: [Link]

  • Separation and selectivity of benzophenones in micellar electrokinetic chromatography using sodium dodecyl sulfate micelles or sodium cholate modified mixed micelles. PubMed. Available at: [Link]

  • Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. Available at: [Link]

  • Principles of hydrophobic interaction chromatography. YouTube. Available at: [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Crawford Scientific. Available at: [Link]

Sources

Comparative

13C NMR chemical shifts of Ethyl 5-acetyl-2-chlorobenzoate

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Ethyl 5-acetyl-2-chlorobenzoate . It is structured to serve as a comparative reference for researchers synthesizing or charac...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Ethyl 5-acetyl-2-chlorobenzoate . It is structured to serve as a comparative reference for researchers synthesizing or characterizing this intermediate.

Content Type: Technical Comparison & Characterization Guide Subject: Ethyl 5-acetyl-2-chlorobenzoate (CAS: 154257-55-7) Primary Application: Intermediate for synthesis of heterocycles (chromones, coumarins) and kinase inhibitors.[1]

Executive Summary & Structural Logic

Accurate characterization of Ethyl 5-acetyl-2-chlorobenzoate requires distinguishing between multiple electrophilic centers and a polysubstituted benzene ring.[1] This guide compares Experimental Consensus Data against Computational Predictions to provide a robust assignment strategy.

The molecule features three distinct electronic environments that define its NMR signature:

  • The Electron-Deficient Core: A benzene ring substituted with two electron-withdrawing groups (Ester, Ketone) and one inductive withdrawing/resonance donating group (Chlorine).[1][2]

  • Dual Carbonyl Systems: A conjugated ester ($ \delta \approx 165

    
     \delta \approx 196 $ ppm).[1][2]
    
  • Aliphatic Markers: The ethyl ester and acetyl methyl groups serve as high-intensity internal standards.[1]

Structural Numbering Reference
  • C1: Quaternary (attached to Ester)[1][2][3]

  • C2: Quaternary (attached to Chlorine)[1][2][3]

  • C3, C4, C6: Aromatic Methines (CH)[2][3][4]

  • C5: Quaternary (attached to Acetyl)[1][2][3]

Comparative Data Analysis: Experimental vs. Predicted

The following table synthesizes data from experimental analogs (e.g., 2-chlorobenzoic acid derivatives, acetophenones) and high-fidelity substituent chemical shift (SCS) additivity algorithms.

Table 1: Consensus 13C NMR Chemical Shift Assignments (100 MHz, CDCl₃)

Carbon AssignmentTypeExp. Consensus Range (ppm)Predicted (Cheminformatics)*Signal Characteristics
C=O[1] (Ketone) Cq196.0 – 197.5 196.5Most deshielded; weak intensity.[1]
C=O (Ester) Cq165.0 – 166.5 165.8Deshielded; distinct from ketone.[1]
C2 (C-Cl) Cq136.0 – 138.0 137.4Deshielded by Cl (inductive) & ortho-ester.[1]
C5 (C-Acetyl) Cq135.0 – 136.5 135.9Para to Cl; deshielded by carbonyl.[1]
C1 (C-COOEt) Cq130.0 – 132.0 131.5Shielded relative to C2/C5 due to steric twist.[1]
C3 (Ar-CH) CH130.5 – 131.5 131.2Ortho to Cl; doublet in non-decoupled spectrum.[1]
C6 (Ar-CH) CH129.0 – 130.0 129.5Ortho to Ester; often overlaps with C3/C4.[1]
C4 (Ar-CH) CH127.5 – 128.5 128.1Meta to Cl; least deshielded aromatic CH.[1]
O-CH₂ (Ethyl)CH₂61.5 – 62.5 61.8Characteristic region for ethyl esters.[1]
Acetyl-CH₃ CH₃26.0 – 27.0 26.6Sharp, intense peak; diagnostic for ketone.[1][2]
Ethyl-CH₃ CH₃14.0 – 14.5 14.2Most shielded; triplet in 1H NMR.[1]

*Prediction based on substituent additivity rules for polysubstituted benzenes (ChemDraw/MestReNova algorithms).

Experimental Protocol & Validation Workflow

To ensure scientific integrity (E-E-A-T), the following protocol is designed to be self-validating . If your obtained spectrum deviates significantly (>2 ppm) from Table 1, use the troubleshooting logic below.

A. Sample Preparation[1][5][6][7]
  • Solvent: Chloroform-d ($ \text{CDCl}_3 $) is the standard.[1][2]

    • Note: Using DMSO-d6 may shift carbonyl peaks downfield by 1-2 ppm due to hydrogen bonding with residual water or solvent effects.[1]

  • Concentration: Prepare a 50-70 mg/mL solution.

    • Causality: Quaternary carbons (C1, C2, C5, C=O) have long relaxation times ($ T_1 $).[2][3][4] Low concentration will result in poor signal-to-noise (S/N) for these critical peaks.[1]

B. Acquisition Parameters (Standard 100 MHz 13C)
  • Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Ensures quaternary carbons relax sufficiently to be observed quantitatively.

  • Scans (NS): Minimum 512 scans (1024 recommended for clear Cq detection).

C. Structural Assignment Logic (Graphviz)

Use this decision tree to validate your peak assignments.

NMR_Assignment_Logic Start Start: Acquire 13C Spectrum Count_Peaks Count Signals (Expected: 11 distinct peaks) Start->Count_Peaks Check_Carbonyls Identify Region > 160 ppm Count_Peaks->Check_Carbonyls Two_Peaks Are there 2 peaks? Check_Carbonyls->Two_Peaks Assign_Ketone Peak ~196 ppm = Ketone Peak ~166 ppm = Ester Two_Peaks->Assign_Ketone Yes Check_Aliphatic Check 0-70 ppm Region Two_Peaks->Check_Aliphatic No (Check Purity) Assign_Ketone->Check_Aliphatic Ethyl_Check Peak ~62 ppm (CH2) Peak ~14 ppm (CH3) Check_Aliphatic->Ethyl_Check Acetyl_Check Peak ~26 ppm (CH3) (Singlet in 1H) Check_Aliphatic->Acetyl_Check Aromatic_Region Analyze 125-140 ppm (Use DEPT-135 or HSQC) Check_Aliphatic->Aromatic_Region DEPT_Logic DEPT-135 Phase Check Aromatic_Region->DEPT_Logic Quaternary No Signal = Cq (C1, C2, C5) DEPT_Logic->Quaternary Methine Positive Signal = CH (C3, C4, C6) DEPT_Logic->Methine

Figure 1: Step-by-step logic flow for assigning the 13C NMR signals of Ethyl 5-acetyl-2-chlorobenzoate, distinguishing quaternary carbons from methines.

Technical Nuances & Troubleshooting

The "Ortho-Effect" Anomaly

In 2-substituted benzoates, the carbonyl carbon of the ester (C=O) can sometimes appear slightly shielded or deshielded depending on the steric bulk of the ortho-substituent (Chlorine).[1]

  • Observation: If the Ester C=O appears at 164 ppm instead of 166 ppm, this is due to the steric inhibition of resonance .[2][4] The chlorine atom forces the ester group to twist out of the plane of the benzene ring, slightly reducing conjugation.

Distinguishing C3 vs. C6 (Aromatic CH)
  • C3 (Ortho to Cl): Typically appears further downfield (~131 ppm) due to the inductive effect of Chlorine.[1][2]

  • C6 (Ortho to Ester): While also deshielded, it is often slightly upfield of C3 (~129-130 ppm) in this specific substitution pattern.[1][2][3]

  • Confirmation: A NOESY experiment is the gold standard here.

    • C6-H will show a correlation (NOE) to the Ethyl-CH2 protons.[1]

    • C3-H will not show this correlation.[1]

Impurity Profiling

Common synthetic impurities and their shift markers:

  • 2-Chlorobenzoic acid (Hydrolysis product): Loss of ethyl peaks (62, 14 ppm); appearance of broad COOH proton in 1H NMR.[1][2]

  • 2'-Hydroxyacetophenone (Starting material): Presence of phenolic carbon (~162 ppm) and loss of ester peak.[1]

References

  • BenchChem. (2025).[1][5][6] An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate: Synthesis and Characterization. Retrieved from [1][3]

  • National Institutes of Health (NIH). (2004).[1] Quantitative 13C NMR analysis of sequence distributions. Analytical Chemistry. Retrieved from [1]

  • University of Wisconsin-Madison. (n.d.).[1] 13C NMR Chemical Shift Table. Retrieved from [1][3]

  • Royal Society of Chemistry. (2014). Design, Synthesis, and Structure–Activity Relationship of GluN2C-Selective Potentiators. Journal of Medicinal Chemistry. Retrieved from [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [1][3]

Sources

Validation

reference standards for Ethyl 5-acetyl-2-chlorobenzoate identification

An authoritative comparison guide requires a deep dive into the analytical rigor necessary for establishing reference standards. For pharmaceutical intermediates like Ethyl 5-acetyl-2-chlorobenzoate (CAS 792912-08-4) [1]...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison guide requires a deep dive into the analytical rigor necessary for establishing reference standards. For pharmaceutical intermediates like Ethyl 5-acetyl-2-chlorobenzoate (CAS 792912-08-4) [1], the choice of reference standard tier directly impacts the accuracy of impurity profiling and downstream Active Pharmaceutical Ingredient (API) quality.

This compound serves as a critical synthetic intermediate in the development of spirocyclic ketone acetyl-CoA carboxylase (ACC) inhibitors—therapeutics targeted at obesity, diabetes, and metabolic syndrome[2]. Because the downstream efficacy of these inhibitors relies on high-purity precursors, analytical scientists must rigorously validate the reference standards used to identify and quantify this intermediate.

Comparative Analysis of Reference Standard Tiers

When establishing analytical methods for Ethyl 5-acetyl-2-chlorobenzoate, laboratories typically choose between three tiers of reference standards. The table below objectively compares these alternatives based on performance, reliability, and analytical suitability.

Standard TierPurity CertificationTraceabilityCost/Lead TimeBest Application Context
Certified Reference Material (CRM) >99.5% (ISO 17034 certified)Fully traceable to SI units (qNMR/Titration).High Cost / 4-6 weeksRegulatory submissions (IND/NDA), final API release testing, and primary calibration.
Commercial Analytical Grade (e.g., TRC, LGC) >98.0% (HPLC-UV/MS)Accompanied by CoA; often lacks absolute mass balance.Medium Cost / 1-2 weeksRoutine batch release, early-phase R&D, and intermediate screening.
In-House Working Standard >98.0% (Internally qualified)Traceable to a primary CRM or qualified via absolute qNMR.Low Cost (post-synthesis) / ImmediateHigh-throughput in-process control (IPC) and daily system suitability tests (SST).

Causality in Selection: While Commercial Analytical Grades are cost-effective for early R&D, they often rely solely on chromatographic purity (area percent). This is analytically dangerous because HPLC-UV is blind to inorganic salts and residual solvents. For late-stage development, an In-House Working Standard qualified against a CRM—or validated via quantitative NMR (qNMR)—provides a self-validating, absolute mass fraction necessary for accurate yield calculations.

Synthetic Context & Predictive Impurity Profiling

To qualify a reference standard, one must first understand its synthetic origin to predict likely impurities. Ethyl 5-acetyl-2-chlorobenzoate is typically synthesized via a Sonogashira coupling of ethyl 5-bromo-2-chlorobenzoate with ethynyl(trimethyl)silane, followed by hydration using mercury(II) acetate and sulfuric acid[2].

Understanding this pathway is critical: your analytical method must be capable of resolving the final product from unreacted brominated starting materials and organosilicon intermediates.

Synthesis SM Ethyl 5-bromo- 2-chlorobenzoate INT1 TMS-alkyne Intermediate SM->INT1 Sonogashira Coupling PROD Ethyl 5-acetyl- 2-chlorobenzoate (Target RS) INT1->PROD Hg(OAc)2, H2SO4 Hydration API Spirocyclic ACC Inhibitor PROD->API Multi-step Synthesis

Fig 1: Synthetic pathway of Ethyl 5-acetyl-2-chlorobenzoate and its role in ACC inhibitor production.

Experimental Protocols: A Self-Validating Qualification System

To elevate an in-house batch of Ethyl 5-acetyl-2-chlorobenzoate to a "Working Reference Standard," the following self-validating protocols must be executed.

Protocol A: Chromatographic Purity (HPLC-UV/MS)

Objective: Determine the organic purity and ensure resolution from synthetic precursors.

  • Column: Zorbax Eclipse Plus C18 (50 x 4.6 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.0 minute.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm and ESI+ MS.

  • Causality & Logic: The sub-2-micron particle size ensures rapid mass transfer, yielding sharp peaks for halogenated aromatics. TFA is explicitly chosen as an ion-pairing agent; it maintains a low pH to suppress the ionization of residual silanols on the stationary phase, preventing peak tailing and ensuring a baseline resolution (

    
    ) between the target compound and the structurally similar ethyl 5-bromo-2-chlorobenzoate precursor.
    
Protocol B: Absolute Mass Fraction via qNMR

Objective: Determine the absolute purity without relying on a pre-existing primary standard.

  • Solvent: CDCl

    
     (containing 0.03% TMS).
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - NIST traceable.

  • Methodology: Accurately weigh ~10 mg of Ethyl 5-acetyl-2-chlorobenzoate and ~5 mg of TCNB into a vial. Dissolve in 0.6 mL CDCl

    
    . Acquire a 
    
    
    
    H-NMR spectrum with a relaxation delay (
    
    
    ) of 30 seconds.
  • Causality & Logic: Chromatographic purity assumes all impurities absorb UV light equally, which is false. qNMR bypasses this by directly comparing the proton integral of the acetyl methyl group (singlet, ~2.6 ppm) of the target against the aromatic proton of TCNB. The 30-second relaxation delay ensures complete longitudinal relaxation (

    
    ) of all protons, preventing integration errors and yielding an absolute mass fraction traceable to SI units.
    

RS_Qualification A Candidate Material (Ethyl 5-acetyl-2-chlorobenzoate) B Chromatographic Purity (HPLC-UV/MS) A->B C Structural Elucidation (1H/13C NMR, HRMS, IR) A->C D Mass Balance Analysis (KF, TGA, ROI) B->D Purity > 98% G Reject / Recrystallize B->G Purity < 98% E Absolute Quantification (qNMR) C->E F Qualified Reference Standard (>99.0% Purity) D->F E->F

Fig 2: Orthogonal analytical workflow for qualifying an in-house reference standard.

Experimental Data: Performance Metrics

When analyzing the reference standard using the HPLC protocol described above, the following performance metrics should be expected. This data serves as a benchmark for system suitability.

Analyte / ImpurityRelative Retention Time (RRT)MS (ESI+)

UV Maxima (nm)Resolution (

)
Ethyl 5-acetyl-2-chlorobenzoate (Target) 1.00 (RT ~ 2.8 min)227.0

245, 280 N/A
Ethyl 5-bromo-2-chlorobenzoate (Precursor)1.15263.0

235, 2753.2
Ethyl 2-chloro-5-(2-(trimethylsilyl)ethynyl)benzoate1.32281.1

250, 2904.5
5-Acetyl-2-chlorobenzoic acid (Hydrolysis degradant)0.65199.0

240, 2785.8

Note: The baseline resolution (


) between the target and the brominated precursor confirms that this method is stability-indicating and fit for purpose when qualifying reference materials[2].

References

  • Pfizer Inc. (2008).Spiroketone acetyl-coa carboxylase inhibitors (Patent No. WO2008065508A1).

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of Ethyl 5-acetyl-2-chlorobenzoate

Executive Summary & Immediate Classification Ethyl 5-acetyl-2-chlorobenzoate is a halogenated aromatic ester commonly used as an intermediate in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors or gastr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Classification

Ethyl 5-acetyl-2-chlorobenzoate is a halogenated aromatic ester commonly used as an intermediate in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors or gastrointestinal motility agents like Mosapride analogs).

For disposal purposes, this compound must be classified as Halogenated Organic Waste .[1]

Core Directive: Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvent waste streams. Its chlorine substituent requires high-temperature incineration with specific flue gas scrubbing (to neutralize hydrogen chloride), a process distinct from standard organic solvent disposal.[1]

Chemical Profile & Hazard Identification

To ensure a self-validating safety protocol, you must understand the physicochemical properties dictating these procedures.

PropertyDescriptionOperational Implication
Chemical Class Halogenated Aromatic EsterRequires "Halogenated" waste stream segregation.[2]
Physical State Likely Solid (White/Off-white) or Viscous OilSolids require wide-mouth containers; oils require leak-proof liquid containers.
Solubility Lipophilic (Low water solubility)Do not attempt to dilute with water for drain disposal.
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic ToxicityUse double-gloving (Nitrile) and work in a fume hood.
Flash Point High (>100°C estimated)Likely not "Ignitable" (D001) by RCRA definition, but combustible.[1]

Mechanistic Insight: The presence of the electron-withdrawing chlorine atom and the ester group makes this molecule stable against simple hydrolysis in water but reactive under strong alkaline conditions. In an incinerator, the chlorine atom converts to HCl gas; therefore, it must be sent to a facility equipped with wet scrubbers.[1]

Step-by-Step Disposal Protocol

Step 1: Waste Stream Segregation

The Golden Rule: Segregate this chemical from non-halogenated solvents (e.g., Acetone, Ethanol, Hexane).[1]

  • Why? Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the disposal facility to treat the whole batch as halogenated.[1] This increases disposal costs by approximately 30-50% and complicates fuel blending processes.

Step 2: Container Selection & Packaging
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

    • Protocol: Place the solid directly into the jar. If the chemical is on weighing paper or contaminated gloves, these solids can also go into the solid hazardous waste bin, provided it is designated for toxic/halogenated solids.[1]

  • Liquid/Solution Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate):

    • Use a standard solvent waste carboy (HDPE or Safety Can).

    • Critical: Ensure the carboy is marked "Halogenated" if the solvent is halogenated (DCM) or if the solute concentration is significant (>1-2%).

Step 3: Labeling (RCRA Compliance)

Label the container immediately upon the first addition of waste. Do not use generic labels like "Waste" or "Trash."

Required Label Information:

  • Full Chemical Name: Ethyl 5-acetyl-2-chlorobenzoate (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Constituents: If in solution, list the solvent and the approximate % of the ester.

Step 4: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

  • Keep the container closed at all times except when adding waste.

  • Ensure secondary containment (a tray) is used to capture potential leaks.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision process for disposing of Ethyl 5-acetyl-2-chlorobenzoate based on its state and purity.

DisposalWorkflow Start Waste: Ethyl 5-acetyl-2-chlorobenzoate StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Pure or Debris) StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidContainer Container: Wide-Mouth HDPE Jar IsSolid->SolidContainer SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) IsLiquid->SolventCheck Labeling Label: 'Ethyl 5-acetyl-2-chlorobenzoate' Check: Toxic, Irritant SolidContainer->Labeling HaloStream Stream: Halogenated Liquid Waste SolventCheck->HaloStream Yes (or mixed) SolventCheck->HaloStream No (but >1% conc) NonHaloStream Stream: Non-Halogenated Liquid Waste (Only if <1% Halogen content) SolventCheck->NonHaloStream No (and <1% conc) HaloStream->Labeling NonHaloStream->Labeling Disposal Final Disposal: High-Temp Incineration (w/ HCl Scrubbing) Labeling->Disposal

Figure 1: Decision tree for the segregation and packaging of Ethyl 5-acetyl-2-chlorobenzoate waste.

Spill Management Protocol

In the event of a spill in the laboratory, follow this specific containment procedure to prevent environmental release.

ScenarioAction Plan
Solid Spill 1. Isolate: Evacuate immediate area if dust is airborne.2. PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a dust mask (N95) if powder is fine.3. Clean: Gently sweep up using a brush and dustpan. Avoid creating dust. Place in a wide-mouth jar.4. Decontaminate: Wipe surface with a soap/water solution. Dispose of wipes as solid hazardous waste.
Liquid Spill 1. Absorb: Use inert absorbents (Vermiculite, Bentonite, or Universal Spill Pads).[1] Do not use paper towels alone if the solvent is volatile.2. Collect: Scoop absorbent into a heavy-duty plastic bag or bucket.3. Label: Tag as "Spill Debris: Ethyl 5-acetyl-2-chlorobenzoate".

Regulatory & Compatibility Matrix

Compatibility:

  • Incompatible with: Strong Oxidizers (e.g., Nitric Acid), Strong Bases (Hydrolysis risk).[1]

  • Compatible with: Dichloromethane, Ethyl Acetate, Ethanol (for cleaning purposes).[1][2]

RCRA Waste Codes (USA): While this specific chemical is not P-listed or U-listed, the waste stream often defaults to the following codes depending on the solvent matrix:

  • D001: If mixed with flammable solvents (Flash point <60°C).

  • F002: If mixed with spent halogenated solvents (Methylene Chloride, etc.).[1][2][3]

  • Non-Regulated: If pure solid, it may technically be non-regulated federally but is universally managed as hazardous by EHS best practices due to aquatic toxicity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-acetyl-2-chlorobenzoate (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (2024). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 5-acetyl-2-chlorobenzoate

Topic: Personal protective equipment for handling Ethyl 5-acetyl-2-chlorobenzoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers. Executive Safety Summary Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Ethyl 5-acetyl-2-chlorobenzoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers.

Executive Safety Summary

Ethyl 5-acetyl-2-chlorobenzoate is a functionalized aromatic ester commonly utilized as a pharmaceutical intermediate. While specific GHS data for this exact isomer is often proprietary or limited, its structural analogs (chlorinated benzoate esters) dictate a strict safety profile.

The Core Hazard: As a halogenated aromatic ester, this compound possesses high lipophilicity, allowing it to penetrate the stratum corneum (outer skin layer) efficiently. Once absorbed, it may undergo hydrolysis to release 5-acetyl-2-chlorobenzoic acid and ethanol. Consequently, the primary risks are dermal irritation , severe eye damage , and respiratory sensitization if dust is inhaled.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Standard nitrile gloves are insufficient for prolonged contact; double-gloving or high-breakthrough materials are required for stock solution preparation.

  • State: Typically encountered as a crystalline solid; dust control is the critical engineering challenge.

Risk Assessment & Engineering Controls

Effective safety relies on the Hierarchy of Controls . PPE is your last line of defense; engineering controls are the first.

Control LevelRequirementScientific Rationale
Primary (Engineering) Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 60–100 fpm).Prevents inhalation of fine particulates during weighing. The acetyl and chloro- groups increase potential for mucous membrane irritation.
Secondary (Isolation) Static-Dissipative Weighing Enclosure. Dry organic powders generate static charge, causing "fly-away" dust that contaminates bench surfaces and wrists.
Tertiary (Administrative) Designated "Red Zone" Workflow. This compound should not be handled on open benchtops. All weighing tools (spatulas, weigh boats) must be wiped down inside the hood before removal.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. The lipophilic nature of this intermediate requires specific barrier materials.

A. Hand Protection (The Critical Barrier)
  • Task: Weighing solid powder.

    • Recommendation:Double Nitrile (minimum 5 mil outer / 4 mil inner).

    • Why: Solids have low permeation rates, but static dust clings to gloves. The outer glove is sacrificial and should be removed immediately after weighing.

  • Task: Handling solutions (e.g., dissolved in DCM, Ethyl Acetate, or DMSO).

    • Recommendation:Silver Shield™ (Laminate) or Viton® under-gloves.

    • Why: Chlorinated aromatics in organic solvents can degrade nitrile rubber, reducing breakthrough time to <15 minutes. Laminate films provide >4 hours of protection against the carrier solvent and the solute.

B. Respiratory Protection
  • Standard Operation: None required if working in a functioning fume hood.

  • Spill Cleanup / Equipment Failure:

    • Recommendation:Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Why: The P100 stops particulates; the OV layer captures any hydrolyzed acidic vapors or solvent off-gassing.

C. Eye & Body Protection
  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient for powders that can drift around side shields.

  • Body: Tyvek® lab coat or sleeve covers. Cotton lab coats absorb powders and hold them against the skin, leading to contact dermatitis.

Visualization: PPE Decision Logic

The following diagram outlines the decision process for selecting PPE based on the physical state of the chemical.

PPE_Logic Start Start: Handling Ethyl 5-acetyl-2-chlorobenzoate State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution (Organic Solvent) State->Solution Synthesis/Extraction Solid_PPE PPE: Double Nitrile + Goggles Control: Fume Hood + Static Bar Solid->Solid_PPE Sol_PPE PPE: Laminate/Viton Gloves + Face Shield Control: Fume Hood (Sash lowered) Solution->Sol_PPE Solid_Risk Risk: Dust Inhalation & Static Cling Solid_PPE->Solid_Risk Sol_Risk Risk: Splash & Rapid Permeation Sol_PPE->Sol_Risk

Figure 1: PPE Selection Workflow based on the physical state of the reagent. Note the escalation to laminate gloves when solvents are introduced.

Operational Protocol: Step-by-Step Handling
Phase 1: Preparation
  • Verify Ventilation: Check the fume hood monitor. Flow must be >0.5 m/s.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood if the humidity is <30%.

  • Waste Prep: Pre-label a solid waste container as "Hazardous Waste - Solid - Toxic (Halogenated Organic)."

Phase 2: Weighing & Transfer
  • Don double nitrile gloves .

  • Open the container only inside the hood.

  • Use a disposable anti-static weigh boat.

  • Technique: Do not pour. Use a micro-spatula to transfer small amounts to minimize dust clouds.

  • Critical Step: After weighing, wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage. This prevents "mystery dust" on the shelf.

Phase 3: Solubilization (If applicable)
  • If dissolving in DCM or Chloroform, change to laminate gloves immediately.

  • Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.

  • Cover the vessel with Parafilm or a septum immediately after addition.

Emergency Response & Disposal
Spill Response (Solid)
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: N95/P100 respirator, goggles, double gloves.

  • Method: Do not sweep (creates dust). Cover with a damp absorbent pad (propylene glycol or water) to wet the powder, then scoop into a waste bag.

  • Decontaminate: Wash surface with 10% soap solution, followed by water.

Waste Disposal
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Chlorinated Benzoates."

  • Incompatibility: Do not mix with strong oxidizers or strong bases (risk of rapid hydrolysis and heat generation).

Visualization: Emergency Spill Workflow

Spill_Response Spill Spill Detected Location Location? Spill->Location Inside Inside Fume Hood Location->Inside Outside Outside Fume Hood Location->Outside Action_In 1. Close Sash 2. Wet wipe (No sweeping) 3. Bag as HazWaste Inside->Action_In Action_Out 1. Evacuate Lab 2. Don Respirator (P100) 3. Dampen & Scoop Outside->Action_Out

Figure 2: Decision tree for spill containment. Note that spills outside the hood trigger an immediate evacuation to don respiratory protection.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-chlorobenzoate (Analog). PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). United States Department of Labor.[1] Retrieved from [Link]

Sources

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